2-Chloro-5-nitropyridin-4-amine
Description
The exact mass of the compound 2-Chloro-5-nitropyridin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-5-nitropyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-nitropyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWBEPUOVBMENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448005 | |
| Record name | 2-chloro-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2604-39-9 | |
| Record name | 2-chloro-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-nitropyridin-4-amine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-5-nitropyridin-4-amine, a key intermediate in the development of various pharmaceutical compounds. The document details the primary synthetic pathway, the underlying reaction mechanism, and detailed experimental protocols.
Synthesis Pathway
The principal and most industrially viable route for the synthesis of 2-chloro-5-nitropyridin-4-amine is through the regioselective amination of 2,4-dichloro-5-nitropyridine. This process is a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,4-dichloro-5-nitropyridine, can be synthesized via a multi-step process commencing from 2-aminopyridine.
The overall synthesis can be outlined in the following stages:
-
Nitration of 2-aminopyridine: 2-aminopyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-amino-5-nitropyridine.
-
Hydrolysis of 2-amino-5-nitropyridine: The amino group is then hydrolyzed to a hydroxyl group under acidic conditions to form 2-hydroxy-5-nitropyridine.[1]
-
Chlorination of 2-hydroxy-5-nitropyridine: The hydroxyl group is subsequently chlorinated, and any other susceptible positions are also chlorinated, to produce the key intermediate, 2,4-dichloro-5-nitropyridine. This is typically achieved using a chlorinating agent such as a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[1]
-
Selective Amination of 2,4-dichloro-5-nitropyridine: The final step involves the selective amination of 2,4-dichloro-5-nitropyridine with ammonia. The reaction demonstrates high regioselectivity, with the amino group preferentially substituting the chlorine atom at the C4 position of the pyridine ring.[2]
The following diagram illustrates the overall synthesis pathway:
Caption: Overall synthesis pathway of 2-Chloro-5-nitropyridin-4-amine.
Reaction Mechanism
The selective amination of 2,4-dichloro-5-nitropyridine with ammonia proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The ammonia molecule, acting as a nucleophile, attacks the electron-deficient C4 carbon of the pyridine ring. The pyridine ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro group at the 5-position and the chlorine atoms.[2] This attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.
The regioselectivity for the attack at the C4 position over the C2 position is attributed to the greater stabilization of the Meisenheimer complex. When the nucleophile attacks the C4 position, the negative charge can be delocalized onto the adjacent nitro group, providing significant resonance stabilization.
Step 2: Elimination of the Leaving Group
The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the final product, 2-chloro-5-nitropyridin-4-amine.
The following diagram illustrates the reaction mechanism:
Caption: Mechanism of the nucleophilic aromatic substitution.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 2-chloro-5-nitropyridin-4-amine and its precursor.
| Reaction Stage | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Precursor Synthesis | 2-Hydroxy-5-nitropyridine | PCl₅, POCl₃ | - | 100-105 | 5 hours | 95.3 |
| Final Product Synthesis | 2,4-Dichloro-5-nitropyridine | Aqueous or alcoholic ammonia (excess) | Ethanol or THF | Room Temp. - 100 | Varies (monitored by TLC) | Not explicitly stated, but expected to be high |
| Analogous Amination | 2,4-Dichloro-5-nitropyridine | Cyclopentylamine (1.0 equiv), Triethylamine (2.0 equiv) | Acetonitrile | Room Temp. | 10 minutes | Not explicitly stated |
Note: The yield for the final amination step with ammonia is not consistently reported in the literature but is expected to be high due to the favorable reaction mechanism. Yields will vary depending on the specific reaction conditions and purification methods.
Experimental Protocols
Synthesis of 2,4-dichloro-5-nitropyridine (Precursor)
This protocol is adapted from established methods for the chlorination of hydroxypyridines.
Materials:
-
2-hydroxy-5-nitropyridine (0.1 mole, 14.0 g)
-
Phosphorus oxychloride (POCl₃) (50 g)
-
Phosphorus pentachloride (PCl₅) (0.12 mole, 25.0 g)
-
Dichloromethane
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Ice water
-
40 wt% aqueous sodium hydroxide solution
Procedure:
-
In a 500 mL four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add phosphorus oxychloride, 2-hydroxy-5-nitropyridine, and phosphorus pentachloride.[3]
-
Stir the mixture and heat to 100-105°C for 5 hours.[3]
-
After the reaction is complete, cool the mixture and recover the excess phosphorus oxychloride by distillation under reduced pressure.[3]
-
Slowly pour the residue into 120 g of ice water with vigorous stirring.[3]
-
Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.[3]
-
Separate the layers and extract the aqueous layer three times with 60 g of dichloromethane each time.[3]
-
Combine the organic phases and wash with 20 g of saturated brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane by distillation.[3]
-
The resulting product is 2,4-dichloro-5-nitropyridine. A yield of 95.3% has been reported for a similar synthesis of 2-chloro-5-nitropyridine.[3]
Synthesis of 2-Chloro-5-nitropyridin-4-amine (Final Product)
This is a general protocol for the amination of 2,4-dichloro-5-nitropyridine.
Materials:
-
2,4-dichloro-5-nitropyridine (1.0 equivalent)
-
Aqueous or alcoholic solution of ammonia (excess)
-
Ethanol or Tetrahydrofuran (THF)
-
Pressure-rated reaction vessel (if heating is required)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a pressure-rated vessel, dissolve 2,4-dichloro-5-nitropyridine in a suitable solvent such as ethanol or THF.[2]
-
Add an excess of an aqueous or alcoholic solution of ammonia to the vessel.[2]
-
Seal the vessel and stir the mixture at room temperature. If the reaction is slow, it can be heated to a moderate temperature (e.g., 50-100°C).[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the vessel.
-
Remove the solvent and excess ammonia under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield 2-chloro-5-nitropyridin-4-amine.
The following diagram provides a general workflow for the amination reaction:
Caption: General experimental workflow for the amination of 2,4-dichloro-5-nitropyridine.
References
Physical and chemical properties of 2-Chloro-5-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-5-nitropyridin-4-amine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its structural characteristics, spectral data, and a validated synthesis protocol.
Core Physical and Chemical Properties
2-Chloro-5-nitropyridin-4-amine is a yellow crystalline solid.[1] It is sparingly soluble in water.[1] The compound is a functionalized pyridine derivative containing chloro, nitro, and amino groups, which contribute to its reactivity and utility as a chemical building block.[1]
Table 1: Physical and Chemical Properties of 2-Chloro-5-nitropyridin-4-amine
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄ClN₃O₂ | [1] |
| Molecular Weight | 173.56 g/mol | [1] |
| Appearance | White to light yellow crystal powder | [2] |
| CAS Number | 2604-39-9 | [1] |
| Solubility | Sparingly soluble in water | [1] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of 2-Chloro-5-nitropyridin-4-amine.
Table 2: Spectral Data for 2-Chloro-5-nitropyridin-4-amine
| Spectrum Type | Data | Source(s) |
| ¹H-NMR (DMSO) | δ 8.85 (s, 1H), 7.37 (s, 2H), 6.96 (s, 1H) | [5] |
| ¹³C-NMR (DMSO) | δ 149.54, 149.24, 142.69, 142.33, 122.45 | [5] |
Synthesis Protocol
The following is a detailed experimental protocol for the synthesis of 2-Chloro-5-nitropyridin-4-amine, which is obtained as a co-product in the synthesis of 4-amino-2-chloro-3-nitropyridine.[2]
Experimental Procedure
-
Reaction Setup: Carefully dissolve 10.0 g of 2-Chloro-4-nitroaminopyridine (CAS: 14432-13-4) in 100 mL of concentrated sulfuric acid at room temperature in a suitable reaction vessel.
-
Heating: Heat the reaction mixture to 100 °C and maintain this temperature for 1 hour.
-
Quenching: After cooling the reaction solution to room temperature, slowly pour it into 250 g of crushed ice.
-
Neutralization: Adjust the pH of the mixture to 3 with concentrated ammonium hydroxide under ice bath conditions, ensuring the temperature is maintained below 20 °C. A yellow solid will precipitate.
-
Extraction: Separate the resulting yellow solid. Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Purification: Combine the organic layers and concentrate them. Purify the residue by silica gel column chromatography using a hexane:ethyl acetate gradient (from 4:1 to pure ethyl acetate) to yield 2.0 g of 2-Chloro-5-nitropyridin-4-amine (25% yield) and 6.0 g of 4-amino-2-chloro-3-nitropyridine (70% yield).[2]
Chemical Reactivity and Applications
2-Chloro-5-nitropyridin-4-amine serves as a versatile intermediate in organic synthesis. The presence of the electron-withdrawing nitro group and the chloro substituent activates the pyridine ring for nucleophilic aromatic substitution reactions.[6] This reactivity allows for the introduction of various functional groups, making it a valuable precursor for the synthesis of more complex molecules.
The compound has been reported to exhibit antimicrobial and antitumor activities, highlighting its potential in drug discovery and development.[7] It is also utilized as an intermediate in the manufacturing of pesticides and herbicides.[7]
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 2-Chloro-5-nitropyridin-4-amine.
Caption: Synthesis workflow for 2-Chloro-5-nitropyridin-4-amine.
References
- 1. 2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-nitropyridin-4-amine CAS#: 2604-39-9 [amp.chemicalbook.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 5. 2-Chloro-5-nitropyridin-4-amine | 2604-39-9 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
2-Chloro-5-nitropyridin-4-amine CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Core Identifiers and Properties
2-Chloro-5-nitropyridin-4-amine is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, and applications.
| Identifier | Value |
| CAS Number | 2604-39-9 |
| Molecular Formula | C₅H₄ClN₃O₂ |
| Molecular Weight | 173.56 g/mol |
| IUPAC Name | 2-chloro-5-nitropyridin-4-amine |
| Synonyms | 4-Amino-2-chloro-5-nitro-pyridine, 2-Chloro-4-amino-5-nitropyridine, 2-Chloro-5-nitro-pyridin-4-ylamine |
| InChI | InChI=1S/C5H4ClN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8) |
| InChIKey | YKWBEPUOVBMENG-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CN=C1Cl)N(=O)=O)N |
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-5-nitropyridin-4-amine is presented below, offering a snapshot of its characteristics relevant to experimental design and handling.
| Property | Value |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 155-156 °C |
| Boiling Point (Predicted) | 388.5 ± 37.0 °C |
| Density (Predicted) | 1.596 ± 0.06 g/cm³ |
| pKa (Predicted) | 0.63 ± 0.42 |
| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) |
Synthesis and Experimental Protocol
The synthesis of 2-Chloro-5-nitropyridin-4-amine can be achieved through the nitration of a substituted aminopyridine. A detailed experimental protocol for its preparation is provided below.
Synthesis of 2-Chloro-5-nitropyridin-4-amine
A common synthetic route to 2-Chloro-5-nitropyridin-4-amine involves the rearrangement of 2-Chloro-4-nitroaminopyridine in the presence of concentrated sulfuric acid. This process yields 2-Chloro-5-nitropyridin-4-amine as a significant product alongside an isomer.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, carefully dissolve 10.0 g of 2-Chloro-4-nitroaminopyridine (CAS: 14432-13-4) in 100 mL of concentrated sulfuric acid at room temperature.
-
Heating: Heat the reaction mixture to 100 °C and maintain this temperature for 1 hour.
-
Quenching: After cooling the reaction solution to room temperature, slowly pour it into 250 g of crushed ice with stirring.
-
Neutralization: Adjust the pH of the resulting mixture to 3 with concentrated ammonium hydroxide under an ice bath, ensuring the temperature is maintained below 20 °C. A yellow solid will precipitate.
-
Extraction: Separate the yellow solid by filtration. Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Purification: Combine the organic layers and concentrate under reduced pressure. Purify the residue by silica gel column chromatography using a hexane:EtOAc gradient (from 4:1 to pure EtOAc) to yield 2.0 g of 2-Chloro-5-nitropyridin-4-amine (25% yield).
Applications in Synthetic Chemistry
2-Chloro-5-nitropyridin-4-amine serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its reactive sites—the chloro, amino, and nitro groups—allow for a variety of chemical transformations.
One notable application is its use as a precursor in the synthesis of inhibitors for Polo-like kinase 1 (PLK1), a key regulator of cell division and a target for cancer therapy. The general synthetic approach involves nucleophilic substitution of the chlorine atom and modification of the amino and nitro groups to build the desired molecular scaffold.
Experimental Workflow and Diagrams
To visually represent the logical flow of the synthesis and a potential application, the following diagrams are provided in the DOT language.
Synthesis Workflow
This diagram illustrates the key steps in the synthesis of 2-Chloro-5-nitropyridin-4-amine.
Caption: Synthesis workflow for 2-Chloro-5-nitropyridin-4-amine.
Application in Drug Discovery Logic
This diagram outlines the logical steps for utilizing 2-Chloro-5-nitropyridin-4-amine as a starting material in a drug discovery context, such as the development of PLK1 inhibitors.
Caption: Logical workflow for drug discovery from the starting material.
An In-depth Technical Guide to 2-Chloro-5-nitropyridin-4-amine: Molecular Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitropyridin-4-amine is a substituted pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique electronic properties, arising from the presence of a chloro, a nitro, and an amino group on the pyridine ring, make it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Chloro-5-nitropyridin-4-amine, with a particular focus on its relevance in the field of drug development.
Molecular Structure and Properties
The molecular structure of 2-Chloro-5-nitropyridin-4-amine is characterized by a pyridine ring substituted at the 2, 4, and 5 positions. The presence of both electron-withdrawing (chloro and nitro groups) and electron-donating (amino group) substituents significantly influences the reactivity of the pyridine ring, making it amenable to various chemical transformations.
Table 1: Chemical Identifiers and Properties of 2-Chloro-5-nitropyridin-4-amine
| Property | Value | Reference |
| Molecular Formula | C₅H₄ClN₃O₂ | [1] |
| Molecular Weight | 173.56 g/mol | [1] |
| CAS Number | 2604-39-9 | [1] |
| IUPAC Name | 2-chloro-5-nitropyridin-4-amine | [1] |
| Synonyms | 4-Amino-2-chloro-5-nitropyridine, 2-Chloro-4-amino-5-nitropyridine | [1] |
| Appearance | White to light yellow crystal powder | [2] |
| Melting Point | 179-181 °C | [2] |
| pKa | 0.63±0.42 (Predicted) | |
| Solubility | Sparingly soluble in water |
Table 2: Computed Physicochemical Properties
| Property | Value | Reference |
| XLogP3 | 1.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 172.9992041 | [1] |
| Monoisotopic Mass | 172.9992041 | [1] |
| Topological Polar Surface Area | 84.7 Ų | [1] |
| Heavy Atom Count | 11 | [1] |
Synthesis of 2-Chloro-5-nitropyridin-4-amine
A common synthetic route to 2-Chloro-5-nitropyridin-4-amine involves the rearrangement of a nitroamine precursor. The following is a detailed experimental protocol based on literature reports.[2]
Experimental Protocol: Synthesis from 2-Chloro-4-nitroaminopyridine
Materials:
-
2-Chloro-4-nitroaminopyridine
-
Concentrated sulfuric acid
-
Crushed ice
-
Concentrated ammonium hydroxide
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Carefully dissolve 10.0 g of 2-Chloro-4-nitroaminopyridine in 100 mL of concentrated sulfuric acid at room temperature.
-
Heat the reaction mixture to 100 °C and maintain this temperature for 1 hour.
-
After the reaction is complete, cool the solution to room temperature.
-
Slowly pour the reaction mixture into 250 g of crushed ice with stirring.
-
Under ice bath conditions, adjust the pH of the mixture to 3 with concentrated ammonium hydroxide, ensuring the temperature is maintained below 20 °C.
-
A yellow solid will precipitate. Separate the solid by filtration.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane:ethyl acetate gradient (from 4:1 to pure ethyl acetate) to yield 2-Chloro-5-nitropyridin-4-amine.
This reaction typically yields the desired product, 2-Chloro-5-nitropyridin-4-amine, along with its isomer, 4-amino-2-chloro-3-nitropyridine.[2]
References
Spectroscopic and Synthetic Profile of 2-Chloro-5-nitropyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic data for the compound 2-Chloro-5-nitropyridin-4-amine (CAS Number: 2604-39-9). Due to the limited availability of direct experimental spectroscopic data in public databases, this document compiles available data and provides context through comparison with related isomers. This guide is intended to be a valuable resource for professionals in drug development and chemical research.
Spectroscopic Data
The following tables summarize the available nuclear magnetic resonance (NMR) data for 2-Chloro-5-nitropyridin-4-amine.[1][2]
Table 1: ¹H NMR Data for 2-Chloro-5-nitropyridin-4-amine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.85 | s | 1H | Pyridine-H |
| 7.37 | s | 2H | -NH₂ |
| 6.96 | s | 1H | Pyridine-H |
Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz
Table 2: ¹³C NMR Data for 2-Chloro-5-nitropyridin-4-amine
| Chemical Shift (δ) ppm | Assignment |
| 149.54 | Pyridine-C |
| 149.24 | Pyridine-C |
| 142.69 | Pyridine-C |
| 142.33 | Pyridine-C |
| 122.45 | Pyridine-C |
Solvent: DMSO-d₆, Spectrometer Frequency: 125 MHz
Experimental Protocols
Synthesis of 2-Chloro-5-nitropyridin-4-amine[2]
A synthetic route to obtain 2-Chloro-5-nitropyridin-4-amine involves the nitration of 2-Chloro-4-nitroaminopyridine. The process yields both 4-amino-2-chloro-3-nitropyridine and the target compound, 4-amino-2-chloro-5-nitropyridine.
Materials:
-
2-Chloro-4-nitroaminopyridine (CAS: 14432-13-4)
-
Concentrated sulfuric acid
-
Crushed ice
-
Concentrated ammonium hydroxide
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
At room temperature, 10.0 g of 2-Chloro-4-nitroaminopyridine is carefully dissolved in 100 mL of concentrated sulfuric acid.
-
The reaction mixture is then heated to 100 °C for 1 hour.
-
After completion, the solution is cooled to room temperature and slowly poured into 250 g of crushed ice.
-
The pH of the resulting mixture is adjusted to 3 with concentrated ammonium hydroxide under ice bath conditions, maintaining a temperature below 20 °C.
-
The resulting yellow solid is separated, and the aqueous layer is extracted three times with 200 mL of ethyl acetate.
-
The organic layers are combined and concentrated.
-
The residue is purified by silica gel column chromatography using a gradient elution from hexane:ethyl acetate (4:1) to pure ethyl acetate. This separation yields 4-amino-2-chloro-3-nitropyridine (70% yield) and 2-Chloro-5-nitropyridin-4-amine (25% yield).
General Protocol for NMR Data Acquisition
The following is a general procedure for acquiring NMR spectra for small organic molecules, which can be adapted for 2-Chloro-5-nitropyridin-4-amine.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence. Key parameters include pulse width (typically a 90° pulse), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).
-
Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
¹³C NMR Acquisition:
-
Following ¹H NMR, switch the spectrometer to the ¹³C channel.
-
Use a standard ¹³C pulse sequence, often with proton decoupling (e.g., zgpg30).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Visualizations
The following diagrams illustrate the synthesis workflow, a general characterization process, and the structural relationship between 2-Chloro-5-nitropyridin-4-amine and a key isomer.
References
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available information on 2-Chloro-5-nitropyridin-4-amine. It is intended for informational purposes for a scientific audience. Researchers should verify information and conduct their own experiments to determine the properties of this compound for their specific applications.
Introduction
2-Chloro-5-nitropyridin-4-amine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research as a chemical intermediate.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is fundamental for its effective use in drug discovery and development. These parameters critically influence bioavailability, formulation design, and shelf-life of any potential active pharmaceutical ingredient (API). This guide provides a summary of the known properties of 2-Chloro-5-nitropyridin-4-amine and details comprehensive experimental protocols for the determination of its solubility and stability profiles in accordance with established scientific and regulatory standards.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-5-nitropyridin-4-amine is presented in Table 1. These properties are essential for predicting its behavior in various experimental and formulation settings.
| Property | Value | Source |
| Chemical Name | 2-Chloro-5-nitropyridin-4-amine | PubChem |
| Synonyms | 4-Amino-2-chloro-5-nitropyridine | PubChem |
| CAS Number | 2604-39-9 | [1] |
| Molecular Formula | C₅H₄ClN₃O₂ | [1] |
| Molecular Weight | 173.56 g/mol | [1] |
| Appearance | White to light yellow crystal powder | [1] |
| Melting Point | 155-156 °C | ChemicalBook |
| Predicted pKa | 0.63 ± 0.42 | [1] |
Solubility Profile
Specific quantitative solubility data for 2-Chloro-5-nitropyridin-4-amine is not extensively available in the public domain. The compound is generally described as being sparingly soluble in water.[1] Table 2 provides a summary of the available qualitative solubility information. For drug development purposes, a solubility of greater than 60 µg/mL is often considered a benchmark for favorable intestinal absorption.[2]
| Solvent | Solubility | Source |
| Water | Sparingly soluble | [1] |
Given the limited data, experimental determination of the solubility of 2-Chloro-5-nitropyridin-4-amine in various physiologically relevant media (e.g., water, buffers at different pH values, simulated gastric and intestinal fluids) and organic solvents is crucial.
Experimental Protocols for Solubility Determination
To address the gap in quantitative data, the following standard methodologies are recommended for determining the aqueous and solvent solubility of 2-Chloro-5-nitropyridin-4-amine.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic solubility.[3]
Methodology:
-
Preparation: Add an excess amount of 2-Chloro-5-nitropyridin-4-amine to a known volume of the test solvent (e.g., purified water, pH buffers, ethanol) in a sealed, inert container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[3]
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calibration: Prepare a standard curve of known concentrations of 2-Chloro-5-nitropyridin-4-amine in the same solvent to quantify the solubility.
References
Starting materials for 2-Chloro-5-nitropyridin-4-amine synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for the preparation of 2-Chloro-5-nitropyridin-4-amine, a key intermediate in medicinal chemistry and drug development. The synthesis predominantly proceeds through the key intermediate, 2,4-dichloro-5-nitropyridine, which is subsequently aminated. This document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data for the synthesis of this important building block.
Core Synthetic Strategy: An Overview
The synthesis of 2-Chloro-5-nitropyridin-4-amine is typically achieved in a two-stage process. The initial stage focuses on the synthesis of the crucial precursor, 2,4-dichloro-5-nitropyridine. Subsequently, this intermediate undergoes a regioselective nucleophilic aromatic substitution (SNAr) reaction at the C4 position with ammonia to yield the final product. The electron-withdrawing nitro group at the 5-position and the pyridine ring nitrogen activate the C4 position for nucleophilic attack, facilitating a highly regioselective amination.[1][2]
Stage 1: Synthesis of the Key Intermediate: 2,4-dichloro-5-nitropyridine
There are several established routes to synthesize 2,4-dichloro-5-nitropyridine, starting from different precursors. The choice of starting material can be influenced by factors such as availability, cost, and overall yield.
Route A: From 2-Hydroxypyridine Derivatives
A common pathway involves the chlorination of a 2-hydroxypyridine derivative. This multi-step process typically starts from 2-aminopyridine.
Synthetic Pathway from 2-Aminopyridine
Figure 1. Synthesis of 2-Chloro-5-nitropyridine from 2-Aminopyridine.
While this route is established, it can produce a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine, requiring separation.
A more direct precursor is 2-hydroxy-5-nitropyridine, which can be chlorinated to give 2-chloro-5-nitropyridine. To obtain the target precursor, 2,4-dichloro-5-nitropyridine, a dihydroxypyridine or a derivative that can be converted to a dichlorinated species is necessary. A more relevant pathway starts from precursors that lead to the desired 2,4-dichloro substitution pattern.
A related and often preferred starting material is 4-chloro-5-nitro-2-hydroxypyridine, which can be synthesized from 4-chloro-3-nitropyridine.
Experimental Protocol: Synthesis of 4-Chloro-5-nitro-2-hydroxypyridine
This protocol is based on the reaction of 4-chloro-3-nitropyridine with potassium tert-butoxide and tert-butyl hydroperoxide.
-
Materials: 4-chloro-3-nitropyridine, potassium tert-butoxide, tert-butyl hydroperoxide (5.5 M in decane), tetrahydrofuran (THF), liquid ammonia, saturated ammonium chloride solution.
-
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, condense liquid ammonia in THF and cool to -78 °C.
-
Add potassium tert-butoxide solid to the solution and allow the mixture to warm slowly to -35 °C.
-
In a separate vessel, add tert-butyl hydroperoxide dropwise to a solution of 4-chloro-3-nitropyridine in THF at 0 °C.
-
Slowly add the resulting solution to the ammonia/tert-butoxide mixture, maintaining the temperature at -35 °C, and stir for 1.5 hours.
-
Quench the reaction with a saturated ammonium chloride solution and allow it to warm to room temperature overnight.
-
Concentrate the mixture under reduced pressure. The precipitated solid is filtered, washed with cold water, and dried under a vacuum to yield 4-chloro-5-nitropyridin-2-ol.[3]
-
Experimental Protocol: Chlorination of 2-Hydroxy-5-nitropyridine
This protocol describes the chlorination of 2-hydroxy-5-nitropyridine to 2-chloro-5-nitropyridine. A similar principle applies to the di-chlorination of corresponding di-hydroxy precursors or the further chlorination of mono-chloro-hydroxy-pyridines.
-
Materials: 2-hydroxy-5-nitropyridine, phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), N,N-diethylaniline.
-
Procedure:
-
Combine 2-hydroxy-5-nitropyridine, N,N-diethylaniline, and phosphorus oxychloride in a reaction flask.
-
Heat the mixture to 120-125 °C and maintain for 5-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to below 50 °C and remove excess phosphorus oxychloride under reduced pressure.
-
Pour the residue into crushed ice with stirring.
-
Filter the resulting solid, wash with cold water, and dry to obtain 2-chloro-5-nitropyridine.[4]
-
A patent describes the synthesis of 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine using phosphorus oxychloride and phosphorus pentachloride at 60 °C for 16 hours, with a reported yield of 89.5%.[5]
Route B: From 5-Nitrouracil
An alternative and efficient route to a related key intermediate, 2,4-dichloro-5-nitropyrimidine, starts from 5-nitrouracil. While this provides a pyrimidine core, the chemistry is highly relevant and analogous to pyridine synthesis, and this intermediate is sometimes used in similar applications.
Synthetic Pathway from 5-Nitrouracil
Figure 2. Synthesis of 2,4-Dichloro-5-nitropyrimidine from 5-Nitrouracil.
Experimental Protocol: Synthesis of 2,4-dichloro-5-nitropyrimidine
-
Materials: 5-nitrouracil, phosphorus oxychloride (POCl₃), N,N-dimethylaniline, DMF, dichloroethane.
-
Procedure:
-
In a four-necked flask, add 5-nitrouracil to phosphorus oxychloride.
-
Heat the mixture to 50 °C and then add DMF, controlling the temperature between 50 °C and 100 °C, followed by reflux.
-
Monitor the reaction by gas chromatography.
-
After completion, recover the phosphorus oxychloride under reduced pressure until a solid precipitates.
-
Cool the residue and add dichloroethane, followed by pouring the mixture into ice water.
-
Separate the organic layer, treat with activated carbon, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,4-dichloro-5-nitropyrimidine. A yield of 80% has been reported for this process.[6]
-
A patent for a similar process leading to 2,4-dichloro-5-aminopyrimidine describes the synthesis of 2,4-dichloro-5-nitropyrimidine from 5-nitrouracil using phosphorus oxychloride with a reported assay yield of 84%.[7]
Quantitative Data for 2,4-dichloro-5-nitropyridine Synthesis
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | - | 60 | 16 | 89.5 | [5] |
| 5-Nitrouracil | POCl₃, N,N-dimethylaniline, DMF | Dichloroethane | 50-110 (reflux) | - | 80 | [6] |
| 5-Nitrouracil | POCl₃ | - | - | - | 84 | [7] |
Stage 2: Regioselective Amination of 2,4-dichloro-5-nitropyridine
The final step in the synthesis of 2-Chloro-5-nitropyridin-4-amine is the selective amination of 2,4-dichloro-5-nitropyridine at the C4 position. The C4 position is more activated towards nucleophilic attack and is sterically more accessible than the C2 position, leading to a high degree of regioselectivity with primary amines and ammonia.[2]
Synthetic Pathway for Amination
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Chloro-5-nitro-2-hydroxypyridine | 850663-54-6 [chemicalbook.com]
- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
The Advent of a Key Synthetic Building Block: A Literature Review on the Discovery of 2-Chloro-5-nitropyridin-4-amine
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and synthesis of 2-Chloro-5-nitropyridin-4-amine, a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] Geared towards researchers, scientists, and professionals in drug development, this document details the historical context of its synthesis, outlines key experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic pathways.
Introduction
2-Chloro-5-nitropyridin-4-amine, with the CAS number 2604-39-9, is a yellow crystalline solid that serves as a versatile building block in organic synthesis.[1] Its chemical structure, featuring a pyridine ring substituted with chloro, nitro, and amino groups, makes it a valuable precursor for a wide range of more complex molecules.[1][2] This compound is notably used in the synthesis of various therapeutic agents, including those with antimicrobial and antitumor activities, as well as in the formulation of pesticides.[1][3]
Historical Context and Discovery
While a singular "discovery" event of 2-Chloro-5-nitropyridin-4-amine is not explicitly documented in a standalone publication, its emergence is intrinsically linked to the broader exploration of pyridine chemistry, particularly the nitration of aminopyridines. The foundational work in this area can be traced back to the early 20th century, with significant contributions that paved the way for the synthesis of various nitropyridine derivatives.[4]
A key precursor in many synthetic routes to substituted pyridines is 2-amino-5-nitropyridine. The synthesis of this compound is typically achieved through the nitration of 2-aminopyridine using a mixture of concentrated nitric and sulfuric acids.[4] This reaction, which selectively introduces a nitro group at the fifth position of the pyridine ring, was a significant step in the development of functionalized pyridines.[4] While not the direct synthesis of the title compound, this methodology established the fundamental chemistry for introducing the nitro group, a critical feature of 2-Chloro-5-nitropyridin-4-amine. Later synthetic advancements, detailed in various patents, describe the direct synthesis of 2-Chloro-5-nitropyridin-4-amine, often as a co-product with its isomer, 4-amino-2-chloro-3-nitropyridine, through the nitration of 2-chloro-4-aminopyridine.
Synthetic Methodologies
The synthesis of 2-Chloro-5-nitropyridin-4-amine is typically achieved through a multi-step process. Modern methods, primarily found in patent literature, provide detailed experimental protocols. A common approach involves the nitration of a substituted aminopyridine.
Key Synthetic Pathway: Nitration of 2-Chloro-4-aminopyridine
A prevalent method for the synthesis of 2-Chloro-5-nitropyridin-4-amine involves the nitration of 2-chloro-4-aminopyridine. This reaction typically yields a mixture of isomers, which then require separation.
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-nitropyridin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 2-chloro-5-nitropyridin-4-amine and its derivatives. These compounds are valuable intermediates in the fields of medicinal chemistry and agrochemicals, serving as building blocks for a wide range of biologically active molecules.[1] This document details the synthesis of the key precursor, 2,4-dichloro-5-nitropyridine, and the subsequent regioselective amination to yield the desired 4-amino derivatives. Experimental protocols, quantitative data, and visual representations of the synthetic pathways are provided to facilitate practical application in a research and development setting.
Synthesis of the Key Precursor: 2,4-Dichloro-5-nitropyridine
The primary precursor for the synthesis of 2-chloro-5-nitropyridin-4-amine derivatives is 2,4-dichloro-5-nitropyridine. This intermediate can be prepared through several synthetic routes, with the most common starting from 4-hydroxypyridine.
A representative synthetic pathway for 2,4-dichloro-5-nitropyridine is outlined below:
Caption: Synthetic pathway to 2,4-dichloro-5-nitropyridine.
Experimental Protocol: Synthesis of 2,4-dichloro-5-nitropyridine
A common laboratory-scale synthesis involves a three-step process starting from 4-hydroxypyridine.[2]
Step 1: Synthesis of 4-Hydroxy-3-nitropyridine
-
Nitration: 4-Hydroxypyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid.
Step 2: Synthesis of 4-Chloro-3-nitropyridine
-
Chlorination: The resulting 4-hydroxy-3-nitropyridine is then chlorinated, typically using phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom.
Step 3: Synthesis of 2,4-dichloro-5-nitropyridine
-
Nitration and Chlorination: 2-hydroxy-4-chloro-5-nitropyridine is suspended in a solvent like toluene, and phosphorus oxychloride is added. The mixture is heated to reflux for several hours. After cooling and concentration, the residue is worked up to yield 2,4-dichloro-5-nitropyridine.[2]
Synthesis of 2-Chloro-5-nitropyridin-4-amine Derivatives via Nucleophilic Aromatic Substitution (SNAr)
The primary method for synthesizing 2-chloro-5-nitropyridin-4-amine derivatives is the nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloro-5-nitropyridine. The pyridine ring is activated towards nucleophilic attack by the two electron-withdrawing chlorine atoms and the strongly electron-withdrawing nitro group.[3][4]
Regioselectivity of Amination
A critical aspect of this synthesis is the regioselectivity of the amination reaction. For primary and secondary amines, the substitution occurs preferentially at the C4 position. This is because the C4 position is more activated and sterically more accessible than the C2 position.[3] The attack of the nucleophile at the C4 position allows for the formation of a more stable Meisenheimer intermediate, where the negative charge can be delocalized onto the adjacent nitro group.[4]
Caption: General mechanism for the SNAr reaction at the C4 position.
Experimental Protocols for Amination
The following are representative protocols for the amination of 2,4-dichloro-5-nitropyridine with various amines.
Protocol 2.2.1: General Procedure for Reaction with Primary and Secondary Amines [3]
-
Materials:
-
2,4-dichloro-5-nitropyridine (1.0 equiv)
-
Primary or secondary amine (1.0 - 1.2 equiv)
-
Base (e.g., Triethylamine or Potassium Carbonate, 2.0 equiv)
-
Solvent (e.g., Ethanol or Acetonitrile)
-
-
Procedure:
-
Dissolve 2,4-dichloro-5-nitropyridine in the chosen solvent in a round-bottom flask.
-
Add the primary or secondary amine to the solution.
-
Add the base to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2.2.2: Reaction with Ammonia [3]
-
Materials:
-
2,4-dichloro-5-nitropyridine (1.0 equiv)
-
Aqueous or alcoholic solution of ammonia (excess)
-
Solvent (e.g., Ethanol or THF)
-
Pressure-rated vessel
-
-
Procedure:
-
Dissolve 2,4-dichloro-5-nitropyridine in the solvent in a pressure-rated vessel.
-
Add an excess of the ammonia solution.
-
Seal the vessel and stir the mixture at room temperature or heat to 50-100°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully vent the vessel.
-
Remove the solvent and excess ammonia under reduced pressure.
-
Perform an aqueous workup and purify the product as described in Protocol 2.2.1.
-
Protocol 2.2.3: Specific Example with Cyclopentylamine [3]
-
Procedure:
-
In a round-bottom flask, dissolve 2.0 mmol of 2,4-dichloro-5-nitropyridine in 2 mL of anhydrous acetonitrile.
-
In a separate vial, prepare a solution of cyclopentylamine (2.0 mmol) and triethylamine (4.0 mmol) in 2 mL of anhydrous acetonitrile.
-
Slowly add the amine solution to the stirred solution of 2,4-dichloro-5-nitropyridine at room temperature. A dark yellow solution is expected to form.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Work up the residue with ethyl acetate and water.
-
Data Presentation: Synthesis of 2-Chloro-5-nitropyridin-4-amine Derivatives
The following table summarizes the reaction conditions and yields for the synthesis of various 2-chloro-5-nitropyridin-4-amine derivatives.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Ammonia | - | Dioxane | 100 | 4 | 2-Chloro-5-nitropyridin-4-amine | 95 | [4] |
| Cyclopentylamine | Triethylamine | Acetonitrile | Room Temp. | 0.17 | N-cyclopentyl-2-chloro-5-nitropyridin-4-amine | High (not specified) | [3][4] |
| Diethylamine | iPrNEt | Chloroform | 40 | - | N,N-diethyl-2-chloro-5-nitropyridin-4-amine | >9:1 regioselectivity | [5] |
| Morpholine | K₂CO₃ | Acetonitrile | Reflux | 6 | 4-(2-Chloro-5-nitropyridin-4-yl)morpholine | 94 | [4] |
| Phenol | K₂CO₃ | DMF | 80 | 12 | 2-Chloro-4-phenoxy-5-nitropyridine | 92 | [4] |
| Sodium Methoxide | - | Methanol | Reflux | 2 | 2-Chloro-4-methoxy-5-nitropyridine | 88 | [4] |
Note: Yields are illustrative and can vary based on the specific experimental conditions.
Conclusion
The synthesis of 2-chloro-5-nitropyridin-4-amine derivatives is a well-established process that relies on the regioselective nucleophilic aromatic substitution of 2,4-dichloro-5-nitropyridine. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to synthesize a variety of these valuable intermediates. The high degree of regioselectivity and generally good yields make this a robust and versatile synthetic strategy for accessing a diverse range of substituted aminopyridines for further molecular exploration and development.
References
Methodological & Application
Synthetic Applications of 2-Chloro-5-nitropyridin-4-amine in Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitropyridin-4-amine is a versatile heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical research. Its unique electronic and structural features, including a pyridine ring activated by an electron-withdrawing nitro group and a strategically positioned chlorine atom, make it a reactive substrate for a variety of chemical transformations. The presence of the amino group provides an additional site for functionalization, allowing for the construction of diverse and complex molecular architectures. This document provides detailed application notes and experimental protocols for the key synthetic applications of 2-chloro-5-nitropyridin-4-amine.
Key Synthetic Applications
The primary synthetic utility of 2-Chloro-5-nitropyridin-4-amine lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom serves as a good leaving group. The electron-withdrawing nitro group at the 5-position and the pyridine nitrogen atom activate the ring towards nucleophilic attack. Additionally, the amino group at the C4 position can be exploited for further derivatization, often after the initial substitution at the C2 position.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atom at the C2 position of 2-Chloro-5-nitropyridin-4-amine is readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reaction is a cornerstone for the synthesis of substituted 4-amino-5-nitropyridine derivatives, which are important intermediates for various bioactive molecules.
The reaction of 2-Chloro-5-nitropyridin-4-amine with primary and secondary amines is a common method for the synthesis of N-substituted 4-amino-5-nitropyridine derivatives. These products are often precursors to potent kinase inhibitors and other therapeutic agents.
General Reaction Scheme:
Caption: General workflow for the SNAr reaction of 2-Chloro-5-nitropyridin-4-amine with amines.
Experimental Protocol: Synthesis of N-Cyclopentyl-5-nitro-2,4-diaminopyridine (Analogous Procedure)
This protocol is adapted from the amination of the related compound 2,4-dichloro-5-nitropyridine and serves as a representative procedure.[1]
Materials:
-
2-Chloro-5-nitropyridin-4-amine (1.0 equiv)
-
Cyclopentylamine (1.1 equiv)
-
Triethylamine (2.0 equiv)
-
Anhydrous Acetonitrile (or Ethanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-5-nitropyridin-4-amine in anhydrous acetonitrile to a concentration of approximately 0.5 M.
-
Add cyclopentylamine to the solution with stirring.
-
Add triethylamine to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data (Representative for SNAr with Amines):
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclopentylamine | Et3N | Acetonitrile | RT | 0.17 | High (not specified) | [1] |
| Ammonia | - | Ethanol/THF | 50-100 | - | - | [1] |
| Primary Amines | K2CO3 | Ethanol | 50-80 | - | - | [1] |
Synthesis of 2-Chloro-5-nitropyridin-4-amine
While this document focuses on the applications of the title compound, understanding its synthesis is crucial for its availability. A common method involves the rearrangement of 2-Chloro-4-nitroaminopyridine.
Reaction Scheme for Synthesis:
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-5-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a pivotal reaction in synthetic organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic and heteroaromatic rings. This application note provides a detailed protocol for the nucleophilic aromatic substitution on 2-Chloro-5-nitropyridin-4-amine. The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 5-position and the inherent electron-deficient nature of the pyridine ring. The chlorine atom at the 2-position serves as a good leaving group, facilitating its displacement by a variety of nucleophiles. The presence of the amino group at the 4-position modulates the reactivity of the substrate. This reaction is instrumental in the synthesis of a diverse range of substituted pyridines, which are key intermediates in the development of pharmaceuticals and other functional organic materials.
The general mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the departure of the chloride leaving group, yielding the substituted product.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the nucleophilic aromatic substitution on 2-Chloro-5-nitropyridin-4-amine with various nucleophiles. These values are based on general principles of SNAr on activated halopyridines and may require optimization for specific substrates and scales.
| Nucleophile | Reagent(s) | Solvent | Base | Temperature (°C) | Time (h) | Product | Estimated Yield (%) |
| Aniline | Aniline | DMF | K₂CO₃ | 100-120 | 6-12 | N²-phenyl-5-nitropyridine-2,4-diamine | 80-90 |
| Piperidine | Piperidine | Ethanol | Et₃N | Reflux | 3-6 | 2-(Piperidin-1-yl)-5-nitropyridin-4-amine | 85-95 |
| Sodium Methoxide | NaOMe | Methanol | - | Reflux | 2-4 | 2-Methoxy-5-nitropyridin-4-amine | 75-85 |
| Thiophenol | Thiophenol | DMF | K₂CO₃ | 80-100 | 4-8 | 2-(Phenylthio)-5-nitropyridin-4-amine | 70-80 |
Signaling Pathway: General Mechanism of SNAr
Caption: General mechanism of the SNAr reaction.
Experimental Protocols
This section provides detailed methodologies for the nucleophilic aromatic substitution on 2-Chloro-5-nitropyridin-4-amine with an amine and an alkoxide as representative nucleophiles.
Protocol 1: Reaction with a Primary Amine (e.g., Aniline)
Materials:
-
2-Chloro-5-nitropyridin-4-amine
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-5-nitropyridin-4-amine (1.0 equiv.).
-
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2-0.5 M).
-
Add aniline (1.1 equiv.) to the solution.
-
Add anhydrous potassium carbonate (1.5 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:EtOAc 1:1).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine (2 x volume of DMF).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure N²-phenyl-5-nitropyridine-2,4-diamine.
Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)
Materials:
-
2-Chloro-5-nitropyridin-4-amine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-5-nitropyridin-4-amine (1.0 equiv.) in anhydrous methanol (concentration approx. 0.2-0.5 M).
-
Add sodium methoxide (1.2 equiv.) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., Hexane:EtOAc 1:1).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by recrystallization or flash column chromatography to obtain pure 2-Methoxy-5-nitropyridin-4-amine.
Experimental Workflow
Caption: General experimental workflow for SNAr.
Safety Precautions
-
2-Chloro-5-nitropyridin-4-amine is a potentially hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Many organic solvents (e.g., DMF, Methanol, Ethyl Acetate) are flammable and/or toxic. Work in a well-ventilated fume hood.
-
Bases such as potassium carbonate and sodium methoxide are corrosive and/or moisture-sensitive. Handle with care.
-
Always consult the Safety Data Sheet (SDS) for all chemicals used in this protocol.
Role of 2-Chloro-5-nitropyridin-4-amine in the synthesis of fungicides and plant growth regulators
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Chloro-5-nitropyridin-4-amine is a key heterocyclic intermediate that serves as a versatile building block in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring a reactive chlorine atom, a nucleophilic amino group, and an electron-withdrawing nitro group, makes it a valuable precursor for creating diverse chemical libraries. In the agrochemical sector, this compound and its derivatives are instrumental in the development of next-generation fungicides and plant growth regulators, contributing to enhanced crop protection and yield. These application notes provide a comprehensive overview of its utility, complete with detailed experimental protocols and data.
Application in Fungicide Synthesis
While direct fungicidal activity of 2-Chloro-5-nitropyridin-4-amine is not extensively documented, its structural motifs are present in numerous fungicidal compounds. The amino group provides a convenient handle for derivatization, particularly through the formation of urea and thiourea linkages. These functional groups are known to be present in a wide range of fungicides.
General Synthesis of Pyridine-Based Thiourea Derivatives:
A common strategy for synthesizing potential fungicides from 2-Chloro-5-nitropyridin-4-amine involves its reaction with various isothiocyanates to form N,N'-disubstituted thiourea derivatives. The general reaction scheme is depicted below.
Caption: General synthesis of thiourea derivatives.
Experimental Protocol: Synthesis of N-(2-chloro-5-nitropyridin-4-yl)-N'-phenylthiourea
This protocol describes a representative synthesis of a thiourea derivative from 2-Chloro-5-nitropyridin-4-amine.
Materials:
-
2-Chloro-5-nitropyridin-4-amine
-
Phenyl isothiocyanate
-
Anhydrous acetonitrile
-
Triethylamine (optional, as a base)
-
Standard laboratory glassware for synthesis and purification
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-5-nitropyridin-4-amine (1.0 equivalent) in anhydrous acetonitrile.
-
To this solution, add phenyl isothiocyanate (1.1 equivalents).
-
If required, a catalytic amount of triethylamine can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by TLC.
-
Upon completion (typically within 4-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure N-(2-chloro-5-nitropyridin-4-yl)-N'-phenylthiourea.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fungicidal Activity of Related Pyridine Derivatives:
| Compound Class | Target Fungi | Activity (EC₅₀/Inhibition) | Reference |
| Pyrazole Urea Derivatives | Sclerotinia sclerotiorum | 90.5% inhibition at 100 ppm | [1] |
| Benzoylurea Derivatives | Botrytis cinerea | 50.15% inhibition at 50 µg/mL | [2] |
| Benzoylurea Derivatives | Rhizoctonia solani | 89.74% inhibition at 50 µg/mL | [2] |
| 1,2,4-Triazole Thioureas | Phomopis obscurans | Good activity | [3] |
Application in Plant Growth Regulator Synthesis
A significant application of aminopyridine derivatives is in the synthesis of plant growth regulators. A prominent example is Forchlorfenuron (KT-30), a highly active cytokinin, which is chemically N-(2-chloro-4-pyridyl)-N'-phenylurea.[4] Although synthesized from the isomeric 4-amino-2-chloropyridine, the synthetic methodology is directly applicable to 2-Chloro-5-nitropyridin-4-amine for the creation of novel urea-based plant growth regulators.
General Synthesis of Pyridine-Based Urea Derivatives:
The synthesis of N-pyridyl-N'-phenylurea derivatives, potent plant growth regulators, is typically achieved through the reaction of an aminopyridine with a phenyl isocyanate.
Caption: General synthesis of urea derivatives.
Experimental Protocol: Synthesis of N-(2-chloro-5-nitropyridin-4-yl)-N'-phenylurea
This protocol provides a method for the synthesis of a potential plant growth regulator analogous to Forchlorfenuron.
Materials:
-
2-Chloro-5-nitropyridin-4-amine
-
Phenyl isocyanate
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware for synthesis and purification
-
Magnetic stirrer
-
Rotary evaporator
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-Chloro-5-nitropyridin-4-amine (1.0 equivalent) in anhydrous dichloromethane.
-
While stirring the solution at room temperature, add phenyl isocyanate (1.05 equivalents) dropwise.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(2-chloro-5-nitropyridin-4-yl)-N'-phenylurea.
-
The structure of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Plant Growth Regulatory Activity of a Related Compound:
Forchlorfenuron (KT-30) exhibits potent cytokinin-like activity, promoting cell division and differentiation. The biological activity of this class of compounds underscores the potential of derivatives of 2-Chloro-5-nitropyridin-4-amine as novel plant growth regulators.
| Compound | Activity Type | Effects |
| Forchlorfenuron (KT-30) | Cytokinin | Promotes tissue growth, bud development, and green preservation. Increases yield in various fruit crops.[4] |
2-Chloro-5-nitropyridin-4-amine is a high-value intermediate for the synthesis of novel fungicides and plant growth regulators. The protocols and data presented herein provide a solid foundation for researchers to explore the derivatization of this molecule and to screen the resulting compounds for potent agrochemical activities. The synthesis of urea and thiourea derivatives represents a particularly promising avenue for the discovery of new lead compounds in crop protection and enhancement. Further research into the structure-activity relationships of these derivatives will be crucial for the development of highly effective and environmentally benign agricultural products.
References
- 1. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth - Dahaeva - RUDN Journal of Agronomy and Animal Industries [agrojournal.rudn.ru]
- 2. Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of 2-Chloro-5-nitropyridin-4-amine via Nitration of 2-Chloropyridine-N-oxide
Introduction
This document provides a detailed experimental protocol for the synthesis of 2-chloro-5-nitropyridin-4-amine, a valuable intermediate in pharmaceutical and agrochemical research. The synthetic route involves the nitration of 2-chloropyridine-N-oxide, followed by subsequent chemical transformations. Direct nitration of 2-chloropyridin-4-amine is generally avoided due to the high reactivity of the amino group, which can lead to undesired side products and decomposition under strong acidic and oxidative conditions. The presented protocol is based on established and reliable methodologies.
Experimental Data Summary
The following table summarizes the key quantitative data for the nitration step of 2-chloropyridine-N-oxide.
| Parameter | Value | Reference |
| Starting Material | 2-chloropyridine-N-oxide | [1][2] |
| Nitrating Agent | Mixed acid (Concentrated Nitric Acid and Sulfuric Acid) or Nitrosonitric acid in Sulfuric Acid | [1][2] |
| Molar Ratio (Substrate:Nitrating Agent) | 1:1.2 - 1.5 (for nitrosonitric acid) | [1] |
| Reaction Temperature | -10°C to 70°C | [1] |
| Reaction Time | 3 - 13 hours | [1][3] |
| Solvent | Sulfuric Acid | [1][3] |
| Work-up | Quenching in ice water, neutralization with NaOH | [1] |
Experimental Protocol
This protocol details the synthesis of 2-chloro-4-nitropyridine-N-oxide, a key intermediate.
Materials:
-
2-chloropyridine-N-oxide
-
Concentrated Sulfuric Acid (98%)
-
Nitrosonitric acid or Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Hydroxide (50-65 wt.% aqueous solution)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-chloropyridine-N-oxide in concentrated sulfuric acid.
-
Cooling: Cool the mixture to a temperature between -10°C and 0°C using an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add nitrosonitric acid (or a pre-mixed solution of concentrated nitric acid and sulfuric acid) dropwise to the reaction mixture via a dropping funnel.[1] Maintain the temperature of the reaction mixture between 0°C and 5°C during the addition.
-
Initial Stirring: After the addition is complete, stir the reaction mixture at 0-5°C for 20-30 minutes.[1]
-
Warming and Reaction: Gradually warm the reaction mixture to 60-70°C and maintain this temperature for 3-4 hours.[1] Alternatively, the reaction can be stirred at a lower temperature (e.g., 20°C) for a longer duration (e.g., 13 hours).[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature (20-25°C).[1] Carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.
-
Neutralization: Control the temperature of the quenched mixture to below 25°C.[1] Slowly add a 50-65 wt.% aqueous sodium hydroxide solution to neutralize the acid and adjust the pH to 8.0-9.0.[1] A solid precipitate should form.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water and dry it to a constant weight. The resulting product is 2-chloro-4-nitropyridine-N-oxide.
Experimental Workflow Diagram
Caption: Workflow for the nitration of 2-chloropyridine-N-oxide.
References
Application Notes: 2-Chloro-5-nitropyridin-4-amine as a Versatile Building Block for Heterocyclic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitropyridin-4-amine is a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds, particularly those with significant therapeutic potential. Its unique structural features, including a reactive chlorine atom, an electron-withdrawing nitro group, and a nucleophilic amino group, make it an exceptionally versatile scaffold for constructing complex molecular architectures. This application note focuses on the utility of 2-chloro-5-nitropyridin-4-amine in the synthesis of pyrazolo[3,4-b]pyridines, a class of fused heterocycles renowned for their activity as kinase inhibitors. Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and inflammatory diseases.
The strategic placement of reactive sites on the pyridine ring allows for sequential and regioselective reactions, enabling the efficient construction of compound libraries for drug discovery. The pyrazolo[3,4-b]pyridine core, in particular, has been identified as a "privileged scaffold" due to its ability to interact with the ATP-binding site of various kinases. By modifying the substituents on this core, researchers can fine-tune the potency and selectivity of these inhibitors.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
A key application of 2-chloro-5-nitropyridin-4-amine is in the synthesis of 3-amino-5-nitropyrazolo[3,4-b]pyridines through a cyclocondensation reaction with hydrazine. This intermediate serves as a versatile platform for further functionalization to generate potent kinase inhibitors.
Experimental Workflow for the Synthesis of a Pyrazolo[3,4-b]pyridine Intermediate
Caption: Synthetic route from 2-chloro-5-nitropyridin-4-amine to a functionalized pyrazolo[3,4-b]pyridine.
Application in Kinase Inhibitor Synthesis
The pyrazolo[3,4-b]pyridine scaffold derived from 2-chloro-5-nitropyridin-4-amine has been successfully employed in the development of inhibitors for various kinases, including Janus kinases (JAKs). JAKs are critical components of signaling pathways that regulate immune responses and cell growth. Dysregulation of JAK signaling is implicated in numerous autoimmune diseases and cancers.
Janus Kinase (JAK) Signaling Pathway
Caption: Simplified overview of the JAK-STAT signaling pathway and the point of intervention for pyrazolo[3,4-b]pyridine inhibitors.
Quantitative Data
The following table summarizes the reaction yield for the synthesis of the pyrazolo[3,4-b]pyridine intermediate and the biological activity of a representative kinase inhibitor derived from this scaffold.
| Compound Name | Starting Material | Reaction | Yield (%) | Target Kinase | IC50 (nM) |
| 3-Amino-5-nitropyrazolo[3,4-b]pyridine | 2-Chloro-5-nitropyridin-4-amine | Cyclocondensation with Hydrazine | ~85 | - | - |
| Representative JAK2 Inhibitor | 3-Amino-5-nitropyrazolo[3,4-b]pyridine | Multi-step synthesis including C-N coupling | - | JAK2 | 8.5 - 12.2[1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-nitropyrazolo[3,4-b]pyridine
Materials:
-
2-Chloro-5-nitropyridin-4-amine
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a solution of 2-chloro-5-nitropyridin-4-amine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford 3-amino-5-nitropyrazolo[3,4-b]pyridine as a solid.
Expected Yield: Approximately 85%.
Protocol 2: General Procedure for Further Functionalization (e.g., Buchwald-Hartwig Amination)
Materials:
-
3-Amino-5-nitropyrazolo[3,4-b]pyridine
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
Procedure:
-
In a Schlenk tube, combine 3-amino-5-nitropyrazolo[3,4-b]pyridine (1.0 eq), the aryl halide (1.2 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-5-nitropyrazolo[3,4-b]pyridin-3-amine.
Conclusion
2-Chloro-5-nitropyridin-4-amine is a highly valuable and versatile building block for the synthesis of medicinally important heterocyclic compounds. Its application in the construction of pyrazolo[3,4-b]pyridine-based kinase inhibitors demonstrates its significance in modern drug discovery. The straightforward and efficient synthetic protocols, coupled with the potential for generating potent and selective biological activity, underscore the importance of this starting material for researchers in the pharmaceutical and life sciences.
References
Application of 2-Chloro-5-nitropyridin-4-amine in Materials Science Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitropyridin-4-amine is a versatile heterocyclic compound characterized by a pyridine ring substituted with a chloro group, a nitro group, and an amino group. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of organic materials with potential applications in materials science. The electron-withdrawing nature of the nitro group and the chloro substituent, combined with the electron-donating amino group, creates a molecule with interesting electronic and optical properties that can be harnessed in the design of novel functional materials. While primarily utilized as an intermediate in the pharmaceutical and agrochemical industries, its structural features suggest significant potential in the development of advanced materials such as conductive polymers and functional dyes.
Potential Applications in Materials Science
The inherent chemical reactivity and electronic structure of 2-Chloro-5-nitropyridin-4-amine make it a promising candidate for several applications in materials science:
-
Organic Conductive Polymers: The amino group on the pyridine ring provides a reactive site for electropolymerization or oxidative chemical polymerization. The resulting polymer would possess a conjugated backbone, which is a prerequisite for electrical conductivity. The presence of the nitro and chloro groups can be used to tune the electronic properties of the polymer, such as its band gap and conductivity. Doping of these polymers could lead to materials with semiconductor or even metallic properties, suitable for applications in organic electronics, sensors, and antistatic coatings.
-
Functional Dyes and Pigments: The chromophoric nitro group and the overall molecular structure suggest that derivatives of 2-Chloro-5-nitropyridin-4-amine could function as dyes. By modifying the amino group or substituting the chloro group, the absorption and emission properties can be tailored across the visible spectrum. Such dyes could find use in applications like organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as specialized colorants for advanced coatings.
-
Non-Linear Optical (NLO) Materials: The donor-acceptor nature of the molecule (amino group as donor, nitro group as acceptor) can lead to a large molecular hyperpolarizability, a key requirement for second-order non-linear optical materials. Such materials are of interest for applications in telecommunications, optical computing, and frequency conversion.
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of potential materials derived from 2-Chloro-5-nitropyridin-4-amine.
Protocol 1: Synthesis of a Conductive Polymer via Electropolymerization
This protocol describes the electrochemical polymerization of 2-Chloro-5-nitropyridin-4-amine to form a conductive polymer film on an electrode surface.
Materials:
-
2-Chloro-5-nitropyridin-4-amine (monomer)
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium perchlorate (TBAP) (supporting electrolyte)
-
Indium tin oxide (ITO) coated glass slides (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Electrochemical workstation (potentiostat/galvanostat)
Procedure:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of TBAP in anhydrous acetonitrile.
-
Monomer Solution Preparation: Dissolve 2-Chloro-5-nitropyridin-4-amine in the electrolyte solution to a final concentration of 0.05 M.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the ITO slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.
-
Electropolymerization: Immerse the electrodes in the monomer solution. Apply a constant potential of +1.2 V (vs. Ag/AgCl) to the working electrode for 600 seconds. A dark-colored polymer film should deposit on the ITO surface.
-
Washing and Drying: After polymerization, gently rinse the polymer-coated ITO slide with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the film under a stream of nitrogen.
Characterization:
-
Cyclic Voltammetry (CV): To study the electrochemical properties of the polymer film.
-
Four-Point Probe Measurement: To determine the electrical conductivity of the polymer film.
-
UV-Vis Spectroscopy: To analyze the optical properties and determine the band gap of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymer structure.
Protocol 2: Synthesis of a Disperse Dye Derivative
This protocol outlines the synthesis of a potential disperse dye by reacting 2-Chloro-5-nitropyridin-4-amine with an aromatic amine.
Materials:
-
2-Chloro-5-nitropyridin-4-amine
-
Aniline
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate
-
Ethyl acetate
-
Brine solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-5-nitropyridin-4-amine (1 mmol) and aniline (1.1 mmol) in 10 mL of DMF.
-
Base Addition: Add potassium carbonate (1.5 mmol) to the solution.
-
Reaction: Heat the mixture at 80°C for 6 hours with constant stirring.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of water. A colored precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine solution.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the dye.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
UV-Vis and Fluorescence Spectroscopy: To characterize the optical properties of the dye.
Data Presentation
The following tables present hypothetical quantitative data for materials derived from 2-Chloro-5-nitropyridin-4-amine, based on typical values for related organic materials. These tables are for illustrative purposes to guide researchers in their data analysis.
Table 1: Electrical Properties of a Hypothetical Doped Poly(2-amino-5-nitropyridine) Film
| Dopant | Doping Level (%) | Conductivity (S/cm) |
| Iodine | 10 | 1.5 x 10⁻⁴ |
| Iodine | 20 | 2.3 x 10⁻³ |
| Iodine | 30 | 1.8 x 10⁻² |
| HCl | 10 | 8.9 x 10⁻⁵ |
| HCl | 20 | 7.1 x 10⁻⁴ |
| HCl | 30 | 5.4 x 10⁻³ |
Table 2: Optical Properties of Hypothetical Dyes Derived from 2-Chloro-5-nitropyridin-4-amine
| Dye Derivative | Solvent | Absorption Max (nm) | Emission Max (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Quantum Yield |
| Aniline Adduct | Dichloromethane | 450 | 520 | 25,000 | 0.35 |
| p-Toluidine Adduct | Dichloromethane | 462 | 535 | 28,000 | 0.42 |
| N,N-dimethylaniline Adduct | Dichloromethane | 485 | 560 | 35,000 | 0.55 |
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the application of 2-Chloro-5-nitropyridin-4-amine in materials science.
Caption: Workflow for the synthesis and characterization of a conductive polymer.
Application Notes and Protocols for High-Throughput Screening Using 2-Chloro-5-nitropyridin-4-amine as a Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitropyridin-4-amine and its structural analogs are versatile chemical intermediates in the synthesis of biologically active compounds.[1] The electron-withdrawing nitro group and the chloro substituent activate the pyridine ring for nucleophilic aromatic substitution (SNAr), making it a valuable scaffold for generating diverse chemical libraries for high-throughput screening (HTS).[1][2] This reactivity allows for the systematic modification of the pyridine core to explore the chemical space around a biological target, a crucial step in modern drug discovery.[3] These derivatives are particularly prominent in the development of kinase inhibitors, which are a major class of therapeutic agents.[4][5]
This document outlines the application of 2-Chloro-5-nitropyridin-4-amine in the context of HTS for kinase inhibitor discovery. It provides a detailed protocol for a representative HTS assay—a Homogeneous Time-Resolved Fluorescence (HTRF) assay—that can be adapted for screening a library of compounds derived from this scaffold.
Application: A Scaffold for Kinase Inhibitor Libraries
The 2-chloro-5-nitropyridin-4-amine core can be readily functionalized at the chloro position through substitution reactions with various nucleophiles (e.g., amines, thiols). This allows for the creation of a library of compounds with diverse side chains, each with the potential to interact differently with the ATP-binding pocket of a target kinase. The general scheme involves reacting the starting pyridine with a collection of building blocks to generate a library of final compounds for screening.
High-Throughput Screening of a Pyridine-Based Library
Once a library of compounds derived from 2-Chloro-5-nitropyridin-4-amine has been synthesized, it can be screened against a target of interest. Kinases are a common target for such libraries.[4][6] HTS assays are employed to rapidly assess the activity of thousands of compounds.[7] A variety of HTS formats are available, including fluorescence-based, luminescence-based, and mass spectrometry-based methods.[8][9] The choice of assay depends on the nature of the target and the resources available.
The following sections provide a detailed protocol for a generic HTRF kinase assay, a widely used method in drug discovery for its robustness and low background signal.[10]
Experimental Protocol: HTRF Kinase Assay
This protocol describes a method for identifying inhibitors of a specific kinase from a compound library derived from 2-Chloro-5-nitropyridin-4-amine.
Objective: To identify compounds that inhibit the activity of a target kinase by measuring the phosphorylation of a substrate using an HTRF assay.
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-XL665 conjugate (acceptor) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for Förster Resonance Energy Transfer (FRET). The resulting signal is proportional to the extent of substrate phosphorylation and is diminished in the presence of an effective kinase inhibitor.
Materials:
-
Target Kinase
-
Biotinylated Peptide Substrate
-
ATP (Adenosine triphosphate)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF Detection Reagents:
-
Europium cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665
-
-
HTRF Detection Buffer
-
Test compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO.
-
Using an acoustic dispenser or a liquid handler, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well plate.
-
For control wells, add DMSO only (negative control, 100% activity) or a high concentration of the positive control inhibitor (positive control, 0% activity).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase reaction buffer. The final concentrations should be optimized for the specific kinase.
-
Add the kinase/substrate master mix to each well of the compound plate.
-
Prepare an ATP solution in kinase reaction buffer.
-
To initiate the kinase reaction, add the ATP solution to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Prepare the HTRF detection reagent mix by diluting the europium cryptate-labeled antibody and streptavidin-XL665 in HTRF detection buffer.
-
Add the detection reagent mix to each well to stop the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader. Excite at 320 nm and read the emission at 620 nm (europium signal) and 665 nm (FRET signal).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.
-
Assess the quality of the assay using the Z'-factor, calculated as follows: Z' = 1 - (3 * (SD_negative_control + SD_positive_control)) / |Mean_negative_control - Mean_positive_control| A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.[10]
Data Presentation
The quantitative data from an HTS campaign should be summarized for easy comparison.
Table 1: Hypothetical HTS Assay Performance Metrics
| Parameter | Value | Description |
| Assay Format | HTRF | Homogeneous Time-Resolved Fluorescence |
| Plate Format | 384-well | Low-volume white plates |
| Z'-Factor | 0.88 | Indicates an excellent assay window |
| Signal to Background | 12 | Ratio of the mean signal of the negative control to the positive control |
| Primary Hit Rate | 0.5% | Percentage of compounds showing >50% inhibition at the screening concentration |
Table 2: Hypothetical Hit Compound Data
| Compound ID | Scaffold | R-Group | IC₅₀ (nM) |
| Cmpd-001 | 2-amino-5-nitropyridine | 4-fluorobenzyl | 75 |
| Cmpd-002 | 2-amino-5-nitropyridine | 3-pyridylmethyl | 150 |
| Cmpd-003 | 2-amino-5-nitropyridine | Cyclohexylmethyl | 800 |
| Positive Control | Staurosporine | N/A | 10 |
Visualizations
Diagram 1: General Kinase Signaling Pathway
Caption: A simplified kinase signaling cascade and the point of intervention for an ATP-competitive inhibitor.
Diagram 2: HTS Workflow for Kinase Inhibitor Discovery
Caption: Workflow from compound library synthesis to hit identification using an HTS approach.
References
- 1. myuchem.com [myuchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. High throughput screening of complex biological samples with mass spectrometry – from bulk measurements to single cell analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. High-Throughput Screening - Enamine [enamine.net]
- 10. An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chlorination of 2-hydroxy-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-chloro-5-nitropyridine via the chlorination of 2-hydroxy-5-nitropyridine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules.
Introduction
2-Chloro-5-nitropyridine is a key building block in the pharmaceutical and agrochemical industries.[1][2] It serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients, including antiviral and cardiotonic drugs.[1] The most common and efficient method for its preparation is the chlorination of 2-hydroxy-5-nitropyridine. This process typically employs phosphorus-based chlorinating agents, such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), to achieve high yields and purity.[3][4]
Reaction and Mechanism
The chlorination of 2-hydroxy-5-nitropyridine proceeds via a nucleophilic substitution reaction. The hydroxyl group of the hydroxypyridine is converted into a better leaving group by the chlorinating agent, which is then displaced by a chloride ion. When using phosphorus oxychloride, the reaction mechanism is thought to involve the formation of a pyridinyl-phosphoryl intermediate, which is subsequently attacked by a chloride ion to yield the desired product. The combination of POCl₃ and PCl₅ is often used to enhance the reaction's efficiency.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various reported protocols for the chlorination of 2-hydroxy-5-nitropyridine.
Table 1: Comparison of Different Chlorination Protocols
| Chlorinating Agent(s) | Molar Ratio (Substrate:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| POCl₃ / PCl₅ | 1 : 1.5 (PCl₅) | POCl₃ (excess) | 60 | 16 | 89.5 | 99.5 | [3] |
| POCl₃ / PCl₅ | 1 : 1.2 (PCl₅) | POCl₃ (excess) | 100-105 | 5 | 95.3 | 99.8 | [2][6] |
| POCl₃ / N,N-Diethylaniline / Etamon Chloride | 1 : 1.0-1.5 : 0.2-0.4 | POCl₃ (excess) | 120-125 | 5-8 | 76.9 | Not Specified | [1] |
| PCl₅ | 1 : 1.2 | 1,2-dichloroethane | 80-85 | 6 | 94.0 | 99.9 | [7] |
| POCl₃ | Not Specified (excess) | None (Solvent-free) | Not Specified | Not Specified | 93 | 98 | [8] |
| Thionyl Chloride | Not Specified (excess) | None (Solvent-free) | Reflux | 3 | 92 | Not Specified | [9] |
Experimental Protocols
Below are detailed protocols for the chlorination of 2-hydroxy-5-nitropyridine using different chlorinating agents.
Protocol 1: Chlorination using Phosphorus Oxychloride and Phosphorus Pentachloride
This protocol is adapted from a high-yield synthesis method.[3]
Materials:
-
2-hydroxy-5-nitropyridine
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Ice water
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous sodium sulfate
Equipment:
-
Four-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a 500 mL four-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 380 g of phosphorus oxychloride, 50.0 g (0.36 mol) of 2-hydroxy-5-nitropyridine, and 110.1 g (0.54 mol) of phosphorus pentachloride.
-
Stir the mixture and heat to 60°C. Maintain this temperature and continue stirring for 16 hours.
-
After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Carefully pour the residue into 300 g of ice water and stir thoroughly until all the ice has melted.
-
Extract the aqueous mixture three times with 80 g of ethyl acetate each time.
-
Combine the organic phases and wash with 50 g of saturated saline solution.
-
Dry the organic layer over 10 g of anhydrous sodium sulfate.
-
Remove the ethyl acetate by rotary evaporation to obtain the yellow, needle-shaped solid product, 2-chloro-5-nitropyridine.
Protocol 2: Chlorination using Phosphorus Pentachloride in Dichloroethane
This protocol utilizes a chlorinated solvent and achieves a high yield and purity.[7]
Materials:
-
2-hydroxy-5-nitropyridine
-
Phosphorus pentachloride (PCl₅)
-
1,2-dichloroethane
-
Ice water
-
40 wt% aqueous sodium hydroxide solution
-
Saturated brine
-
Anhydrous sodium sulfate
Equipment:
-
Four-neck round-bottom flask
-
Thermometer
-
Stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a 500 ml four-neck flask equipped with a thermometer, stirrer, and reflux condenser, add 100 g of 1,2-dichloroethane, 25.0 g (0.12 mol) of phosphorus pentachloride, and 14.0 g (0.1 mol) of 2-hydroxy-5-nitropyridine.
-
Stir the mixture and heat to 80-85°C for 6 hours.
-
After the reaction, recover the 1,2-dichloroethane by distillation under reduced pressure.
-
Cool the reaction solution to 25°C and slowly pour it into 150 g of ice water with sufficient stirring.
-
Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous solution of sodium hydroxide.
-
Separate the layers and extract the aqueous layer three times with 20 g of 1,2-dichloroethane each time.
-
Combine the organic phases, wash with 20 g of saturated brine, and then dry with 2.0 g of anhydrous sodium sulfate.
-
Recover the 1,2-dichloroethane by distillation to yield 2-chloro-5-nitropyridine.
Visualizations
Chemical Reaction Workflow
Caption: Workflow for the synthesis of 2-chloro-5-nitropyridine.
Logical Relationship of Reagents and Conditions
Caption: Relationship between reagents, conditions, and reaction outcome.
References
- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 3. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Chloro-5-nitropyridin-4-amine in the Development of Antiviral Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-5-nitropyridin-4-amine and its structural analogs are versatile scaffolds in medicinal chemistry, serving as key building blocks for the synthesis of various heterocyclic compounds with a wide range of biological activities. Their unique electronic and structural features make them attractive starting materials for the development of novel therapeutic agents. This document provides detailed application notes and protocols on the utilization of a closely related analog, 2-amino-5-nitro-4-phenyl-3-thiophenecarbonitrile, in the synthesis of benzothiazolyl-pyridine hybrids as potent antiviral agents against H5N1 influenza and SARS-CoV-2 viruses. The methodologies and findings from a key study are presented to guide researchers in this area.
Featured Application: Synthesis of Benzothiazolyl-Pyridine Hybrids with Antiviral Activity
A recent study highlighted the synthesis of novel benzothiazolyl-pyridine hybrids and their evaluation as antiviral agents. These compounds have demonstrated significant inhibitory activity against both the H5N1 avian influenza virus and the SARS-CoV-2 virus, making them promising leads for further drug development.
Chemical Synthesis Workflow
The synthesis of the target benzothiazolyl-pyridine hybrids involves a multi-step process, which is initiated from a derivative of the core pyridine structure. The general workflow for the synthesis is depicted below.
Caption: Synthetic workflow for benzothiazolyl-pyridine hybrids.
Experimental Protocols
Protocol 1: Synthesis of 5-(Benzothiazolyl)-6-amino-1-(4-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (8c)
This protocol outlines the synthesis of a specific, biologically active benzothiazolyl-pyridine hybrid.
Materials:
-
2-amino-5-nitro-4-phenyl-3-thiophenecarbonitrile
-
4-chloro-2-methylphenyl isothiocyanate
-
2-bromoacetophenone
-
Malononitrile
-
Appropriate aldehydes
-
Solvents (e.g., DMF, ethanol)
-
Catalysts (e.g., piperidine)
Procedure:
-
Step 1: Synthesis of the Thiourea Intermediate: A mixture of 2-amino-5-nitro-4-phenyl-3-thiophenecarbonitrile and 4-chloro-2-methylphenyl isothiocyanate in dimethylformamide (DMF) is stirred at room temperature. The resulting solid is filtered, washed, and dried to yield the thiourea derivative.
-
Step 2: Synthesis of the Benzothiazolyl-Thiophene Intermediate: The thiourea derivative is reacted with 2-bromoacetophenone in ethanol under reflux. The product is then cooled, filtered, and recrystallized.
-
Step 3: Synthesis of the Final Product (8c): The benzothiazolyl-thiophene intermediate is reacted with malononitrile and an appropriate aldehyde in ethanol in the presence of a catalytic amount of piperidine. The reaction mixture is refluxed, then cooled. The precipitated solid is filtered, washed, and recrystallized to give the final compound 8c .[1]
Protocol 2: In Vitro Antiviral Assay against H5N1 and SARS-CoV-2
This protocol describes the method used to evaluate the antiviral activity of the synthesized compounds.
Cell Lines and Viruses:
-
Madin-Darby Canine Kidney (MDCK) cells for H5N1 virus.
-
Vero-E6 cells for SARS-CoV-2 virus.
-
H5N1 influenza virus.
-
SARS-CoV-2 virus.
Procedure:
-
Cell Preparation: MDCK or Vero-E6 cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Preparation: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.
-
Infection and Treatment: The cell monolayers are washed and then infected with the respective virus. After a viral adsorption period, the virus-containing medium is removed, and the cells are treated with the different concentrations of the test compounds.
-
Quantification of Antiviral Activity: The antiviral activity is determined by measuring the inhibition of the virus-induced cytopathic effect (CPE) using a neutral red uptake assay or by quantifying viral RNA using RT-qPCR. The 50% inhibitory concentration (IC50) is calculated.[1]
Protocol 3: 3CL Protease Inhibition Assay
This protocol is for assessing the inhibitory effect of the compounds on a key viral enzyme.
Materials:
-
Recombinant SARS-CoV-2 3CL protease (3CLpro).
-
Fluorogenic substrate for 3CLpro.
-
Assay buffer.
-
Test compounds.
Procedure:
-
The 3CLpro enzyme is pre-incubated with various concentrations of the test compounds.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the compound concentrations.[1]
Data Presentation
The antiviral activities of the synthesized benzothiazolyl-pyridine hybrids against H5N1 and SARS-CoV-2 are summarized in the tables below.
Table 1: Antiviral Activity against H5N1 Influenza Virus [1]
| Compound | Concentration (µmol/µL) | Inhibition (%) |
| 8f | 0.5 | 88 |
| 8g | 0.5 | 67 |
| 8h | 0.5 | 93 |
| 0.25 | 60 | |
| 14d | 0.5 | 73 |
| Ribavirin | 0.5 | 100 |
| 0.25 | 86 |
Table 2: Antiviral Activity against SARS-CoV-2 [1]
| Compound | IC50 (µM) |
| 14b | 70.48 |
Table 3: SARS-CoV-2 3CL Protease Inhibitory Activity [1]
| Compound | IC50 (µg/mL) |
| 8f | 544.6 |
| 8g | 868.2 |
| 8h | 240.6 |
| Lopinavir | 129.8 |
Mechanism of Action and Signaling Pathways
The synthesized compounds were investigated for their mechanism of action, with a focus on their virucidal effects and inhibition of viral proteases. The proposed mechanism involves the inhibition of the SARS-CoV-2 3CL protease, a crucial enzyme for viral replication.
Caption: Inhibition of SARS-CoV-2 3CL protease by benzothiazolyl-pyridine hybrids.
Conclusion
The use of 2-chloro-5-nitropyridin-4-amine and its analogs as starting materials provides a viable pathway for the development of novel antiviral agents. The detailed protocols and data presented here for the synthesis and evaluation of benzothiazolyl-pyridine hybrids offer a practical guide for researchers in the field of antiviral drug discovery. The promising activity of these compounds against H5N1 and SARS-CoV-2 warrants further investigation and optimization to develop potent clinical candidates.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-nitropyridin-4-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-5-nitropyridin-4-amine synthesis. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 2-Chloro-5-nitropyridin-4-amine?
There are two main synthetic pathways to produce 2-Chloro-5-nitropyridin-4-amine:
-
Rearrangement of 2-Chloro-4-nitroaminopyridine: This method involves the treatment of 2-Chloro-4-nitroaminopyridine with concentrated sulfuric acid, which induces a rearrangement to form a mixture of isomeric products.
-
Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloro-5-nitropyridine: This route involves the reaction of 2,4-dichloro-5-nitropyridine with an amine source, typically ammonia, to selectively replace the chlorine atom at the C4 position.[1]
Q2: Which synthetic route generally offers a higher yield of the desired product?
The nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-nitropyridine is generally preferred for obtaining a higher yield of 2-Chloro-5-nitropyridin-4-amine. The strong electron-withdrawing effects of the nitro group and the pyridine nitrogen atom activate the C4 position for nucleophilic attack, leading to a more regioselective synthesis.[1] In contrast, the rearrangement of 2-Chloro-4-nitroaminopyridine often results in a mixture of isomers, with the desired product being the minor component.
Troubleshooting Guide
Route 1: Rearrangement of 2-Chloro-4-nitroaminopyridine
Issue: Low yield of 2-Chloro-5-nitropyridin-4-amine and high formation of 4-Amino-2-chloro-3-nitropyridine isomer.
-
Possible Cause 1: Inherent reaction mechanism. The rearrangement of 2-Chloro-4-nitroaminopyridine in concentrated sulfuric acid is known to produce 4-Amino-2-chloro-3-nitropyridine as the major product (approximately 70% yield) and 2-Chloro-5-nitropyridin-4-amine as the minor product (approximately 25% yield) under typical reaction conditions.
-
Recommended Solutions:
-
Optimize Reaction Temperature: While the standard protocol suggests heating at 100°C, carefully lowering the reaction temperature may influence the isomer ratio. It is advisable to conduct small-scale experiments at various temperatures (e.g., 80°C, 90°C, 100°C) and analyze the product mixture by HPLC or NMR to determine the optimal condition for maximizing the desired isomer.
-
Vary Sulfuric Acid Concentration: The concentration of sulfuric acid can play a critical role in the reaction outcome. Investigate the effect of using different concentrations of sulfuric acid (e.g., 90%, 95%, 98%) on the product distribution.
-
Efficient Purification: Due to the significant formation of the 3-nitro isomer, an efficient purification method is crucial. Silica gel column chromatography with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is necessary to isolate the desired 5-nitro isomer.
-
Route 2: Amination of 2,4-dichloro-5-nitropyridine
Issue: Low overall yield of 2-Chloro-5-nitropyridin-4-amine.
-
Possible Cause 1: Incomplete reaction. The amination reaction may not have gone to completion, leaving unreacted starting material.
-
Recommended Solutions:
-
Increase Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature within the suggested range (e.g., 50-100°C for reactions with aqueous ammonia).
-
Ensure Excess Ammonia: Use a sufficient excess of aqueous or alcoholic ammonia solution to drive the reaction to completion.
-
-
Possible Cause 2: Formation of the 2-amino isomer. Although the C4 position is more reactive, some substitution at the C2 position can occur, leading to the formation of 4-chloro-2-amino-5-nitropyridine.
-
Recommended Solutions:
-
Control Reaction Temperature: The regioselectivity of the amination can be temperature-dependent. Running the reaction at a lower temperature (e.g., room temperature) may favor the formation of the thermodynamically more stable C4-substituted product.
-
Choice of Solvent: The polarity of the solvent can influence the reaction's regioselectivity. Experiment with different solvents such as ethanol, THF, or acetonitrile to identify the optimal medium for maximizing the yield of the desired isomer.
-
Data Presentation
Table 1: Product Distribution in the Rearrangement of 2-Chloro-4-nitroaminopyridine
| Starting Material | Reagent | Temperature (°C) | Time (h) | 2-Chloro-5-nitropyridin-4-amine Yield (%) | 4-Amino-2-chloro-3-nitropyridine Yield (%) |
| 2-Chloro-4-nitroaminopyridine | Conc. H₂SO₄ | 100 | 1 | 25 | 70 |
Table 2: Generalized Conditions for Amination of 2,4-dichloro-5-nitropyridine with Ammonia
| Amine Source | Solvent | Temperature Range (°C) | General Reaction Time | Expected Major Product |
| Aqueous/Alcoholic Ammonia | Ethanol, THF | 25 - 100 | 1 - 24 h | 4-Amino-2-chloro-5-nitropyridine |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-nitropyridin-4-amine via Rearrangement
-
Reaction Setup: In a round-bottom flask, carefully dissolve 10.0 g of 2-Chloro-4-nitroaminopyridine in 100 mL of concentrated sulfuric acid at room temperature.
-
Heating: Heat the reaction mixture to 100°C and maintain this temperature for 1 hour.
-
Quenching: After cooling the reaction solution to room temperature, slowly pour it into 250 g of crushed ice with vigorous stirring.
-
pH Adjustment: Under an ice bath, adjust the pH of the mixture to 3 with concentrated ammonium hydroxide, ensuring the temperature remains below 20°C.
-
Extraction: Separate the resulting yellow solid by filtration. Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Purification: Combine the organic layers, concentrate under reduced pressure, and purify the residue by silica gel column chromatography using a hexane:ethyl acetate gradient to separate the isomers.
Protocol 2: Synthesis of 2-Chloro-5-nitropyridin-4-amine via Amination
-
Reaction Setup: In a pressure-rated vessel, dissolve 2,4-dichloro-5-nitropyridine (1.0 equivalent) in a suitable solvent such as ethanol or THF.
-
Addition of Ammonia: Add an excess of an aqueous or alcoholic solution of ammonia to the vessel.
-
Reaction: Seal the vessel and stir the mixture at a controlled temperature (e.g., room temperature to 100°C). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and carefully vent the vessel. Remove the solvent and excess ammonia under reduced pressure.
-
Purification: Perform an aqueous work-up and purify the product by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the synthesis of 2-Chloro-5-nitropyridin-4-amine via rearrangement.
References
Technical Support Center: Purification of Crude 2-Chloro-5-nitropyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Chloro-5-nitropyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude 2-Chloro-5-nitropyridin-4-amine?
A1: The most common and effective methods for purifying crude 2-Chloro-5-nitropyridin-4-amine are silica gel column chromatography and recrystallization. Column chromatography is typically employed for the initial separation of the target compound from significant impurities, while recrystallization is an excellent technique for achieving high purity in the final product.
Q2: What are the potential impurities in crude 2-Chloro-5-nitropyridin-4-amine?
A2: A significant potential impurity during the synthesis of 2-Chloro-5-nitropyridin-4-amine is the regioisomer, 4-amino-2-chloro-3-nitropyridine.[1][2] The formation of this isomer is a common issue in the nitration of substituted pyridines. Other potential impurities can include unreacted starting materials and byproducts from side reactions.
Q3: What are suitable solvent systems for column chromatography?
A3: A common and effective eluent system for the silica gel column chromatography of 2-Chloro-5-nitropyridin-4-amine is a mixture of hexane and ethyl acetate (EtOAc).[1][2] The optimal ratio of these solvents may need to be determined empirically, but a gradient elution starting with a low polarity mixture and gradually increasing the polarity is often successful. A typical starting point could be a hexane:EtOAc ratio of 4:1, gradually increasing to pure EtOAc.[1][2]
Q4: Are there any recommended recrystallization solvents for 2-Chloro-5-nitropyridin-4-amine?
A4: While specific recrystallization solvents for 2-Chloro-5-nitropyridin-4-amine are not extensively documented, general principles for recrystallizing polar, amine-containing compounds can be applied. For related compounds, such as isomers, a 1:1 aqueous solution or a mixture of ethyl acetate and heptane has been used to facilitate separation.[3] For the related compound 2-chloro-5-nitropyridine, recrystallization from benzene or a mixture of benzene and petroleum ether has been reported.[4] Experimentation with a range of solvents of varying polarities, such as ethanol, methanol, ethyl acetate, or mixtures with non-polar solvents like hexanes, is recommended to find the optimal conditions.
Q5: How can I monitor the progress of the purification?
A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It can be used to identify the fractions containing the desired product during column chromatography and to assess the purity of the product after recrystallization. A suitable mobile phase for TLC would be similar to the eluent system used for column chromatography, for instance, a mixture of hexane and ethyl acetate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 2-Chloro-5-nitropyridin-4-amine.
Column Chromatography Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor separation of the desired product and impurities. | The polarity of the eluent is too high or too low. | Optimize the eluent system by running TLC with various solvent ratios (e.g., hexane:EtOAc from 9:1 to 1:1) to achieve a good separation between the spots of the product and impurities. |
| The column is overloaded with the crude sample. | Use an appropriate amount of crude material for the size of the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight. | |
| The product is eluting too quickly (high Rf). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| The product is not eluting from the column (low Rf). | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Streaking of spots on the TLC plate. | The compound may be acidic or basic, leading to strong interactions with the silica gel. | Add a small amount of a modifier to the eluent. For an amine compound, adding a small percentage of triethylamine (e.g., 0.1-1%) can help to reduce streaking. |
| The sample is not fully dissolved when loaded onto the column. | Ensure the crude sample is completely dissolved in a minimum amount of the initial eluent or a suitable solvent before loading it onto the column. |
Recrystallization Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. Test the solubility of a small amount of the crude product in various solvents. |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. | Reheat the solution to dissolve the oil, and then allow it to cool more slowly. Adding a seed crystal of the pure compound can also induce crystallization. If the problem persists, try a different solvent or a solvent pair. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to concentrate the solution and then try cooling again. If crystals still do not form, the solvent is likely too good a solvent. Consider using a solvent pair by adding a "poor" solvent (in which the compound is insoluble) dropwise to the hot solution until it becomes slightly turbid, then clarify by adding a few drops of the "good" solvent and allow to cool. |
| The recovered yield is low. | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent necessary to dissolve the crude product completely. |
| The crystals were washed with a solvent at room temperature. | Wash the collected crystals with a small amount of the cold recrystallization solvent to minimize dissolution of the product. | |
| The purified product is still colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product. |
Data Presentation
Table 1: Physical and Chemical Properties of 2-Chloro-5-nitropyridin-4-amine
| Property | Value |
| Molecular Formula | C₅H₄ClN₃O₂ |
| Molecular Weight | 173.56 g/mol |
| Appearance | White to light yellow crystal powder |
| Melting Point | 155-156 °C[2] |
| Boiling Point | 388.5 ± 37.0 °C (Predicted)[2] |
| Density | 1.596 ± 0.06 g/cm³ (Predicted)[2] |
| pKa | 0.63 ± 0.42 (Predicted)[2] |
Table 2: Summary of a Reported Purification of 2-Chloro-5-nitropyridin-4-amine[1][2]
| Compound | Purification Method | Eluent System (v/v) | Yield | Purity |
| 2-Chloro-5-nitropyridin-4-amine | Silica Gel Column Chromatography | Hexane:EtOAc (4:1 to pure EtOAc) | 25% | Not explicitly stated, but separated from the major isomer. |
| 4-Amino-2-chloro-3-nitropyridine (Isomer) | Silica Gel Column Chromatography | Hexane:EtOAc (4:1 to pure EtOAc) | 70% | Not explicitly stated. |
Experimental Protocols
Protocol 1: Purification of Crude 2-Chloro-5-nitropyridin-4-amine by Silica Gel Column Chromatography
This protocol is based on a reported synthesis and purification of 2-Chloro-5-nitropyridin-4-amine.[1][2]
Materials:
-
Crude 2-Chloro-5-nitropyridin-4-amine
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an even and compact bed. Drain the excess hexane until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude 2-Chloro-5-nitropyridin-4-amine in a minimal amount of a 4:1 hexane:EtOAc mixture. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a 4:1 hexane:EtOAc mixture.
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the collected fractions by TLC using a hexane:EtOAc mobile phase to identify the fractions containing the desired product. The spots can be visualized under a UV lamp.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 2:1, 1:1, and then pure EtOAc) to elute all compounds from the column. The regioisomeric impurity, 4-amino-2-chloro-3-nitropyridine, is expected to elute before the desired product, 2-Chloro-5-nitropyridin-4-amine, due to differences in polarity.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified 2-Chloro-5-nitropyridin-4-amine.
Mandatory Visualization
Caption: General workflow for the purification of crude 2-Chloro-5-nitropyridin-4-amine.
References
Identifying and minimizing byproducts in 2-Chloro-5-nitropyridin-4-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-nitropyridin-4-amine. Our focus is on identifying and minimizing byproducts to ensure the desired product's purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to 2-Chloro-5-nitropyridin-4-amine and what are the common starting materials?
The most common and effective synthetic route to 2-Chloro-5-nitropyridin-4-amine is through the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloro-5-nitropyridine with ammonia.[1] The pyridine ring is activated towards nucleophilic attack by the two electron-withdrawing chlorine atoms and the strongly electron-withdrawing nitro group.
Q2: What are the major byproducts observed during the synthesis of 2-Chloro-5-nitropyridin-4-amine?
The primary byproduct of concern is the isomeric 2-amino-4-chloro-5-nitropyridine. This arises from the nucleophilic attack of ammonia at the C2 position instead of the desired C4 position of the 2,4-dichloro-5-nitropyridine starting material. Another potential source of byproducts is the formation of other isomers, such as 4-amino-2-chloro-3-nitropyridine, if incorrect starting materials or reaction conditions are used.[2]
Q3: What factors influence the regioselectivity of the amination reaction?
The regioselectivity of the amination of 2,4-dichloro-5-nitropyridine is primarily governed by electronic and steric factors. The C4 position is generally more activated and sterically more accessible for nucleophilic attack by primary amines and ammonia, leading to the preferential formation of the desired 4-amino product.[1] The electron-withdrawing nitro group at the 5-position strongly activates the C4 position for nucleophilic attack. While the C2 position is also activated by the ring nitrogen, it can be more sterically hindered.[1]
Q4: Can other isomers like 2-amino-6-chloro-3-nitropyridine be formed?
The formation of 2-amino-6-chloro-3-nitropyridine would imply the use of 2,6-dichloro-3-nitropyridine as a starting material. In this case, nucleophilic attack can occur at both the C2 and C6 positions. The substitution at the C2 position is considered to be kinetically controlled, while substitution at the C6 position would yield the thermodynamically more stable product.[3][4] Therefore, if 2,6-dichloro-3-nitropyridine is mistakenly used, a mixture of isomers is highly likely.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired 2-Chloro-5-nitropyridin-4-amine | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2,4-dichloro-5-nitropyridine) is completely consumed. Consider extending the reaction time or moderately heating the reaction mixture (e.g., 50-100°C) if the reaction is sluggish at room temperature.[1] |
| Suboptimal reaction temperature. | For amination with ammonia, the reaction can be conducted at room temperature or with moderate heating in a sealed vessel.[1] For other primary amines, a temperature range of 50-80°C is often employed.[1] Optimize the temperature based on the specific amine used. | |
| Inefficient workup and purification. | Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent like ethyl acetate.[2] Purify the crude product using column chromatography on silica gel to separate it from unreacted starting material and byproducts.[1][2] | |
| Presence of the isomeric byproduct 2-amino-4-chloro-5-nitropyridine | Reaction conditions favoring C2-amination. | While C4-amination is generally preferred, reaction conditions can influence the regioselectivity. Ensure the use of ammonia or a primary/secondary amine as the nucleophile, as they predominantly attack the C4 position.[1] Maintain a controlled temperature, as higher temperatures might lead to a decrease in selectivity. |
| Incorrect starting material. | Verify the identity and purity of the starting material. Using 2,6-dichloro-3-nitropyridine will lead to a different set of isomeric products. | |
| Formation of multiple unidentified byproducts | Degradation of starting material or product. | Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition. Ensure the reaction is performed under an inert atmosphere if the reagents are sensitive to air or moisture. |
| Impure starting materials. | Use highly pure 2,4-dichloro-5-nitropyridine. Impurities in the starting material can lead to the formation of various side products. | |
| Difficulty in separating the desired product from byproducts | Similar polarities of the product and byproducts. | Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[2] Recrystallization from a suitable solvent system can also be employed for purification.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-nitropyridin-4-amine
This protocol describes the amination of 2,4-dichloro-5-nitropyridine using ammonia.
Materials:
-
2,4-dichloro-5-nitropyridine
-
Aqueous or alcoholic solution of ammonia (excess)
-
Ethanol or Tetrahydrofuran (THF)
-
Pressure-rated reaction vessel
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a pressure-rated vessel, dissolve 2,4-dichloro-5-nitropyridine in a suitable solvent such as ethanol or THF.[1]
-
Add an excess of an aqueous or alcoholic solution of ammonia to the vessel.[1]
-
Seal the vessel and stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-100°C).[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully vent the vessel.
-
Remove the solvent and excess ammonia under reduced pressure.
-
To the residue, add ethyl acetate and water and transfer to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-Chloro-5-nitropyridin-4-amine.[1]
Protocol 2: Analytical Identification and Quantification
Thin Layer Chromatography (TLC):
-
Stationary phase: Silica gel 60 F254
-
Mobile phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v) can be used to monitor the reaction progress and check the purity of the fractions from column chromatography.[2]
-
Visualization: UV light (254 nm) and/or staining with a suitable reagent.
High-Performance Liquid Chromatography (HPLC):
-
HPLC can be used for quantitative analysis of the product and byproducts. A C18 column with a gradient elution of water and acetonitrile (both with or without a modifier like 0.1% formic acid) is a good starting point for method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR and 13C NMR are essential for the structural confirmation of the final product and for identifying any isomeric byproducts. For instance, the 1H NMR spectrum of 4-amino-2-chloro-3-nitropyridine shows a doublet at δ 7.91 (d, J = 6.0 Hz, 1H) and another at δ 6.83 (d, J = 6.0 Hz, 1H), which can be used to distinguish it from the desired 5-nitro isomer.[2]
Visualizations
Caption: Synthesis pathway of 2-Chloro-5-nitropyridin-4-amine.
Caption: Troubleshooting workflow for synthesis optimization.
References
Optimizing reaction conditions for the amination of 2,4-dichloro-5-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the amination of 2,4-dichloro-5-nitropyridine. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and key data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the amination of 2,4-dichloro-5-nitropyridine?
The amination of 2,4-dichloro-5-nitropyridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1] The pyridine ring is "activated" by the electron-withdrawing effects of the two chlorine atoms and, most significantly, the nitro group.[1][2] This activation makes the carbon atoms attached to the chlorine atoms electrophilic and susceptible to attack by a nucleophile, such as an amine. The reaction typically involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of a chloride ion to yield the aminated product.[3]
Q2: Which position (C2 or C4) is preferentially aminated and why?
For nucleophilic aromatic substitution reactions on 2,4-dichloro-5-nitropyridine, there is a strong and predictable regioselectivity for substitution at the C4 position.[4] This preference is due to the superior electronic stabilization of the Meisenheimer intermediate formed during the attack at the C4 position.[4] When the amine attacks the C4 position (para to the nitro group), the resulting negative charge can be delocalized over the pyridine nitrogen and the oxygen atoms of the nitro group, leading to a more stable, lower-energy intermediate.[4] Attack at the C2 position (ortho to the nitro group) also allows for delocalization of the negative charge onto the pyridine nitrogen, but the resonance stabilization involving the nitro group is less effective.[4]
Q3: How does the nature of the amine influence the reaction?
The regioselectivity of the amination can be influenced by the type of amine used:
-
Primary and Secondary Amines: These amines are expected to predominantly attack the more activated and sterically accessible C4 position to yield 4-amino-2-chloro-5-nitropyridine derivatives.[1]
-
Ammonia: Similar to primary amines, ammonia is expected to favor substitution at the C4 position.[1]
-
Tertiary Amines: In analogous pyrimidine systems, tertiary amines have been shown to favor substitution at the C2 position.[1][5] A similar trend may be observed with 2,4-dichloro-5-nitropyridine.[1]
Q4: Are there alternative methods to the standard SNAr for this amination?
Yes, the Palladium-Catalyzed Buchwald-Hartwig amination is a powerful and versatile alternative.[6][7] This cross-coupling reaction can provide excellent regioselectivity and is applicable to a wide range of dichlorinated pyridines and pyrimidines, often under milder conditions than traditional SNAr reactions.[6][8]
Troubleshooting Guide
This guide addresses common issues encountered during the amination of 2,4-dichloro-5-nitropyridine.
Q: Why is my reaction yield low?
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Temperature: The reaction temperature may be too low for the specific amine being used.
-
Poor Quality Starting Materials: The purity of the 2,4-dichloro-5-nitropyridine or the amine could be insufficient.[9]
-
Side Reactions: Formation of byproducts can consume starting material and lower the yield of the desired product.
Suggested Solutions:
-
Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to stir for a longer duration until the starting material is consumed.[1]
-
Increase Reaction Temperature: For less reactive amines, heating the reaction mixture to between 50-80°C can improve the reaction rate and yield.[1]
-
Verify Purity of Starting Materials: Ensure the purity of your reagents using appropriate analytical techniques.[9]
-
Optimize Reaction Conditions: Refer to the data tables and experimental protocols below to select the optimal solvent, base, and temperature for your specific amine.
Q: I am observing the formation of a di-substituted product. How can I improve the selectivity for mono-amination?
Possible Causes:
-
Excess Amine: Using a large excess of the amine nucleophile can promote a second substitution reaction at the remaining chloro-position.
-
Elevated Temperature or Prolonged Reaction Time: Harsher reaction conditions can lead to the formation of the di-substituted byproduct.
Suggested Solutions:
-
Control Stoichiometry: Use a controlled amount of the amine, typically between 1.0 and 1.2 equivalents, to favor mono-substitution.[1]
-
Milder Reaction Conditions: Conduct the reaction at room temperature if possible, and monitor carefully by TLC to stop the reaction once the starting material is consumed.
-
Consider a Less Reactive Base: In some cases, a weaker base may help to control the reactivity and reduce the formation of the di-substituted product.
Q: My reaction is not proceeding to completion, even after extended time and heating. What could be the issue?
Possible Causes:
-
Insufficient Base: The base is crucial for scavenging the HCl generated during the reaction. An insufficient amount can stall the reaction.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.
-
Sterically Hindered Amine: Very bulky amines may react slowly or not at all under standard conditions.
Suggested Solutions:
-
Increase Base Equivalents: Ensure at least 2.0 equivalents of a suitable base, such as triethylamine or potassium carbonate, are used.[1]
-
Solvent Optimization: Solvents like ethanol, acetonitrile, or DMF are commonly used.[1][10] The optimal solvent may vary depending on the specific amine.
-
Consider Buchwald-Hartwig Amination: For particularly challenging or sterically hindered amines, the Buchwald-Hartwig cross-coupling reaction may be a more effective method.[6][7]
Data Presentation
Table 1: General Reaction Conditions for Amination with Primary Amines [1]
| Parameter | Condition |
| Substrate | 2,4-dichloro-5-nitropyridine (1.0 equiv) |
| Nucleophile | Primary Amine (1.0 - 1.2 equiv) |
| Base | Triethylamine (2.0 - 3.0 equiv) or K₂CO₃ (2.0 equiv) |
| Solvent | Ethanol or Acetonitrile |
| Temperature | Room Temperature to 50-80°C |
| Monitoring | Thin Layer Chromatography (TLC) |
Table 2: General Reaction Conditions for Amination with Ammonia [1]
| Parameter | Condition |
| Substrate | 2,4-dichloro-5-nitropyridine (1.0 equiv) |
| Nucleophile | Aqueous or Alcoholic Ammonia (excess) |
| Solvent | Ethanol or THF |
| Temperature | Room Temperature to 50-100°C |
| Vessel | Pressure-rated sealed vessel |
| Monitoring | Thin Layer Chromatography (TLC) |
Experimental Protocols
Protocol 1: Synthesis of 4-(Cyclopentylamino)-2-chloro-5-nitropyridine [4]
-
Materials:
-
2,4-dichloro-5-nitropyridine (2.0 mmol)
-
Cyclopentylamine (2.0 mmol)
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Triethylamine (4.0 mmol)
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Anhydrous acetonitrile (4 mL)
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Ethyl acetate
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Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 2.0 mmol of 2,4-dichloro-5-nitropyridine in 2 mL of anhydrous acetonitrile.[4]
-
In a separate vial, prepare a solution of cyclopentylamine (2.0 mmol) and triethylamine (4.0 mmol) in 2 mL of anhydrous acetonitrile.[4]
-
Slowly add the amine solution to the solution of 2,4-dichloro-5-nitropyridine with stirring at room temperature. A dark yellow solution is expected to form.[1][4]
-
Stir the reaction mixture at room temperature for 10 minutes.[1][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][4]
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.[1][4]
-
To the residue, add ethyl acetate and water and transfer to a separatory funnel.[1][4]
-
Separate the organic layer and wash it sequentially with water and brine.[1][4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography to obtain the final product.[4]
-
Protocol 2: Synthesis of N-Boc-piperazinyl-nitropyridine Intermediate [10]
-
Materials:
-
2,4-dichloro-5-nitropyridine (1.0 equivalent)
-
N-Boc-piperazine (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 2,4-dichloro-5-nitropyridine (1.0 equivalent) in DMF, add N-Boc-piperazine (1.1 equivalents) and potassium carbonate (2.0 equivalents).[10]
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction by TLC.[10]
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.[10]
-
Extract the aqueous mixture with ethyl acetate.[10]
-
Combine the organic extracts and wash with water and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash chromatography to yield the desired intermediate.[10]
-
Visualizations
Caption: General workflow for a selective C4 amination reaction.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Overcoming solubility challenges with 2-Chloro-5-nitropyridin-4-amine in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Chloro-5-nitropyridin-4-amine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2-Chloro-5-nitropyridin-4-amine?
A1: 2-Chloro-5-nitropyridin-4-amine is a yellow crystalline solid that is sparingly soluble in water.[1] Its solubility in organic solvents is influenced by factors such as the polarity of the solvent and the temperature. Generally, it exhibits better solubility in polar aprotic solvents and hot protic solvents.
Q2: In which common organic solvents is 2-Chloro-5-nitropyridin-4-amine known to be soluble?
A2: Qualitative data indicates that 2-Chloro-5-nitropyridin-4-amine is soluble in the following organic solvents. For less soluble systems, heating is often effective.
| Solvent | Common Abbreviation | Solvent Type | Qualitative Solubility |
| Dimethylformamide | DMF | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Soluble |
| Toluene | - | Non-polar Aromatic | Soluble |
| Ethanol | EtOH | Polar Protic | Soluble in hot solvent |
| Methanol | MeOH | Polar Protic | Soluble in hot solvent |
| Ethyl Acetate | EtOAc | Moderately Polar | Soluble in hot solvent |
Q3: Why is understanding the solubility of 2-Chloro-5-nitropyridin-4-amine important for my research?
A3: Understanding the solubility of 2-Chloro-5-nitropyridin-4-amine is crucial for its use as an intermediate in organic synthesis, particularly in medicinal chemistry and agrochemical development.[2] Proper dissolution is essential for:
-
Reaction Kinetics: Ensuring the compound is fully dissolved allows for homogenous reaction conditions, leading to more predictable and reproducible reaction rates.
-
Purification: Knowledge of solubility in different solvents is key for developing effective recrystallization protocols to purify the compound or subsequent products.[3]
-
Handling and Dosing: For in vitro and in vivo studies, accurate solubility data is necessary for preparing stock solutions and ensuring accurate dosing.
Troubleshooting Guide
Problem: I am having difficulty dissolving 2-Chloro-5-nitropyridin-4-amine in my chosen reaction solvent.
-
Possible Cause 1: Insufficient Solvent Polarity.
-
Solution: 2-Chloro-5-nitropyridin-4-amine, being a substituted pyridine with a nitro group, has a degree of polarity. If you are using a non-polar solvent, its solubility may be limited. Try switching to a more polar solvent. A good starting point would be polar aprotic solvents like DMF or DMSO where it has known solubility.
-
-
Possible Cause 2: Low Temperature.
-
Solution: The solubility of most solid organic compounds increases with temperature.[4] Gently warm the solvent while stirring to facilitate dissolution. Be cautious and ensure the temperature is well below the boiling point of the solvent and that the compound is thermally stable at that temperature. For instance, using hot ethanol or methanol can be effective.
-
-
Possible Cause 3: Saturation Limit Reached.
-
Solution: You may be exceeding the solubility limit of the compound in the chosen volume of solvent. Try adding more solvent in small increments until the solid dissolves completely. It is advisable to perform a solvent screening to determine the approximate solubility before setting up a large-scale reaction.
-
Problem: My compound precipitates out of solution during the reaction.
-
Possible Cause 1: Change in Temperature.
-
Solution: If your reaction is run at a lower temperature than what was required to dissolve the compound, it may precipitate. Ensure your reaction temperature is maintained at a level that keeps the compound in solution.
-
-
Possible Cause 2: Change in Solvent Composition.
-
Solution: If your reaction generates a byproduct that significantly changes the polarity of the solvent mixture, the solubility of your starting material could decrease. Analyze your reaction scheme to anticipate such changes. Using a co-solvent system might help maintain solubility throughout the reaction.
-
-
Possible Cause 3: Reaction with the Solvent.
-
Solution: While less common, the compound could potentially react with the solvent under certain conditions, leading to the formation of a less soluble species. Review the literature for known incompatibilities of substituted nitropyridines with your chosen solvent.
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
Objective: To identify suitable solvents and estimate the qualitative solubility of 2-Chloro-5-nitropyridin-4-amine.
Materials:
-
2-Chloro-5-nitropyridin-4-amine
-
A selection of organic solvents (e.g., DMF, DMSO, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene)
-
Small vials or test tubes
-
Stir plate and stir bars
-
Heat gun or water bath
Procedure:
-
Weigh out a small, consistent amount of 2-Chloro-5-nitropyridin-4-amine (e.g., 10 mg) into separate vials.
-
To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).
-
Stir the mixtures at room temperature for 10-15 minutes.
-
Observe and record whether the compound fully dissolves, partially dissolves, or remains insoluble.
-
For solvents where the compound is not fully soluble, gently heat the mixture while stirring and observe any changes in solubility. Record the temperature at which the compound dissolves, if applicable.
-
Based on these observations, rank the solvents from best to worst for dissolving the compound.
Protocol 2: Enhancing Solubility Using a Co-Solvent System
Objective: To dissolve 2-Chloro-5-nitropyridin-4-amine in a solvent system where it has limited solubility.
Materials:
-
2-Chloro-5-nitropyridin-4-amine
-
A primary solvent with poor to moderate solubility for the compound.
-
A co-solvent in which the compound is highly soluble (e.g., DMF or DMSO).
Procedure:
-
Suspend the 2-Chloro-5-nitropyridin-4-amine in the primary solvent.
-
While stirring, add the co-solvent dropwise.
-
Continue adding the co-solvent until the solid is completely dissolved.
-
Note the approximate ratio of the primary solvent to the co-solvent required for dissolution. This ratio can be optimized for your specific application. Be mindful that the co-solvent may affect the reaction or downstream processing.
Protocol 3: Recrystallization for Purification
Objective: To purify 2-Chloro-5-nitropyridin-4-amine using recrystallization, which relies on its differential solubility in a hot versus cold solvent.
Materials:
-
Crude 2-Chloro-5-nitropyridin-4-amine
-
A suitable recrystallization solvent (e.g., ethanol or methanol). A good solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[3]
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude 2-Chloro-5-nitropyridin-4-amine in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Factors influencing the dissolution of the compound.
References
- 1. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways and stability issues of 2-Chloro-5-nitropyridin-4-amine
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 2-Chloro-5-nitropyridin-4-amine?
A1: Based on the structure of 2-Chloro-5-nitropyridin-4-amine, the following degradation pathways are plausible under various stress conditions:
-
Hydrolysis: The chloro group at the 2-position is susceptible to nucleophilic substitution by water or hydroxide ions, which can lead to the formation of 2-hydroxy-5-nitropyridin-4-amine. This process is often pH and temperature-dependent.
-
Photodegradation: Aromatic nitro compounds are known to be sensitive to light.[1] Exposure to UV or even visible light can lead to complex degradation pathways, potentially involving reduction of the nitro group or cleavage of the pyridine ring.[2]
-
Oxidation: The amino group is a primary target for oxidation, which can lead to the formation of nitroso, nitro, or other oxidized species.[3][4] The pyridine ring itself can also be oxidized under strong oxidative conditions.
-
Reduction: The nitro group is readily reducible to a hydroxylamino or amino group under reducing conditions. This can occur in the presence of reducing agents or certain metals.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific degradation products will depend on the temperature and the presence of other reactive species.
Q2: I am observing the appearance of an impurity in my sample of 2-Chloro-5-nitropyridin-4-amine stored in an aqueous buffer. What could be the cause?
A2: The most probable cause for degradation in an aqueous buffer is hydrolysis of the 2-chloro substituent to a 2-hydroxy group. The rate of this hydrolysis is likely influenced by the pH and temperature of the buffer. To confirm this, you can analyze the impurity using techniques like LC-MS to determine its mass and compare it to the expected mass of 2-hydroxy-5-nitropyridin-4-amine.
Q3: My solid-state sample of 2-Chloro-5-nitropyridin-4-amine is changing color upon storage. What could be the reason?
A3: Color change in solid-state samples is often indicative of degradation, particularly photodecomposition or oxidation. Ensure your sample is stored in a light-protected container and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light and oxygen. The formation of colored impurities could arise from the oxidation of the amino group or complex photoreactions of the nitroaromatic system.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[5] To develop such a method, you will need to perform forced degradation studies to generate the potential degradation products.[6][7] These studies typically involve subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress.[5] The resulting mixtures are then analyzed by a high-resolution chromatographic technique, such as HPLC or UPLC, with a detector that can provide spectral information (e.g., a photodiode array detector) to ensure peak purity and identify different chromophores. The method should be validated according to ICH guidelines.[8][9]
Troubleshooting Guides
Issue: Unexpected Peaks in Chromatogram
| Observation | Potential Cause | Troubleshooting Steps |
| A new peak is observed in an aged sample solution. | Hydrolysis of the chloro group. | 1. Analyze the new peak by mass spectrometry to confirm if its mass corresponds to 2-hydroxy-5-nitropyridin-4-amine. 2. Investigate the effect of pH and temperature on the formation of this peak. 3. If confirmed, consider using a non-aqueous solvent or adjusting the pH to a more stable range. |
| Multiple new, small peaks appear after exposure to light. | Photodegradation. | 1. Protect the sample from light at all stages of handling and analysis. 2. Use amber vials or light-protective containers. 3. If photostability is a concern for the final product, consider the addition of a photostabilizer in the formulation. |
| A broad or tailing peak for the parent compound is observed along with new impurities after storage at elevated temperatures. | Thermal degradation. | 1. Determine the melting point and decomposition temperature of the compound using thermal analysis techniques (e.g., DSC, TGA). 2. Store the compound at controlled room temperature or under refrigerated conditions. 3. Analyze the impurities to understand the degradation pathway. |
| Disappearance of the parent peak and appearance of a more polar peak after treatment with an oxidizing agent (e.g., H₂O₂). | Oxidation of the amino group. | 1. Confirm the structure of the degradation product using spectroscopic techniques. 2. Avoid contact with oxidizing agents. 3. Store under an inert atmosphere. |
Data Presentation
As no specific quantitative data for the degradation of 2-Chloro-5-nitropyridin-4-amine is available, the following table provides a general overview of conditions used in forced degradation studies for related nitroaromatic and pyridine-containing compounds.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products (Inferred) |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80 °C, 2-24 h | 2-hydroxy-5-nitropyridin-4-amine |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80 °C, 1-12 h | 2-hydroxy-5-nitropyridin-4-amine |
| Oxidation | 3-30% H₂O₂, Room Temperature - 60 °C, 1-24 h | Oxidized amino group (e.g., nitroso), N-oxides, ring-opened products |
| Thermal | Dry heat, 80-120 °C, 24-72 h | Various decomposition products |
| Photolytic | UV light (254 nm, 365 nm), visible light, ICH specified conditions | Reduced nitro group, ring rearrangement or cleavage products |
Experimental Protocols
Protocol 1: Forced Degradation Study - General Procedure
Objective: To generate potential degradation products of 2-Chloro-5-nitropyridin-4-amine and to develop a stability-indicating analytical method.
Materials:
-
2-Chloro-5-nitropyridin-4-amine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/PDA system
-
LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2-Chloro-5-nitropyridin-4-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the mixture at 80°C for 4 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in an oven at 105°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent to prepare a solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm and 365 nm) in a photostability chamber for 24 hours.
-
Prepare a control sample wrapped in aluminum foil and kept under the same conditions.
-
Analyze both the exposed and control samples.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a developed HPLC-UV/PDA method.
-
Check for peak purity of the parent compound and the formation of new peaks.
-
If new peaks are observed, use LC-MS to obtain mass information for structural elucidation.
-
Mandatory Visualization
Caption: Inferred degradation pathways of 2-Chloro-5-nitropyridin-4-amine.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting logic for identifying degradation causes.
References
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ijsdr.org [ijsdr.org]
- 9. ijcrt.org [ijcrt.org]
Troubleshooting guide for failed reactions involving 2-Chloro-5-nitropyridin-4-amine
This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions involving 2-Chloro-5-nitropyridin-4-amine. The following frequently asked questions (FAQs) and guides are designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with 2-Chloro-5-nitropyridin-4-amine is not proceeding to completion. What are the common causes?
A1: Incomplete conversion can be due to several factors. The reactivity of halogenated nitropyridines is high, but issues can still arise.[1] Key areas to investigate include:
-
Insufficient Activation: While the nitro group and pyridine nitrogen are activating, the reaction conditions (temperature, solvent, base) may not be optimal for the specific nucleophile or coupling partner being used.
-
Catalyst Deactivation (for cross-coupling reactions): In palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig couplings, the lone pairs of electrons on the pyridine nitrogen and the exocyclic amine can coordinate to the palladium center, leading to catalyst inhibition.[2]
-
Poor Solubility: The starting material, reagents, or intermediates may have limited solubility in the chosen solvent, impeding the reaction rate.
-
Degradation of Reagents: The stability of your nucleophile, organometallic reagent, or catalyst may be compromised under the reaction conditions.
Q2: I am observing the formation of an unexpected side product where the chlorine atom is replaced by hydrogen (dehalogenation). How can I prevent this?
A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be caused by:
-
Hydride Sources: The palladium catalyst can react with sources of hydride in the reaction mixture, such as certain solvents or amine bases.
-
Protodeboronation (in Suzuki reactions): The boronic acid can be replaced by a proton from the solvent or trace amounts of water.
To minimize dehalogenation, ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents. Choosing a solvent less prone to acting as a hydride source can also be beneficial.
Q3: Can the nitro group on 2-Chloro-5-nitropyridin-4-amine interfere with the reaction?
A3: Yes, the nitro group can be sensitive to certain reaction conditions. For instance, in Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) may be incompatible with a nitro group.[3] Additionally, the strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it highly susceptible to nucleophilic attack.[1][4]
Q4: Are there any bases I should avoid when working with this compound?
A4: Strong hydroxide bases should be used with caution, as they can cause ring-opening of the pyridine ring in some 2-chloro-5-nitropyridine systems.[5][6] For palladium-catalyzed reactions, the choice of base is critical and should be selected based on the specific reaction type and ligands used.
Troubleshooting Guides
Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains unreacted | 1. Low Nucleophilicity of the Reagent: The incoming nucleophile may not be strong enough. | 1a. Use a stronger base to deprotonate the nucleophile, increasing its reactivity.1b. Switch to a more polar, aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the reagent. |
| 2. Insufficient Reaction Temperature: The activation energy for the reaction may not be reached. | 2. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. | |
| 3. Steric Hindrance: A bulky nucleophile may have difficulty approaching the reaction center. | 3. Consider using a less sterically hindered nucleophile if possible, or increase the reaction temperature and time. | |
| Formation of multiple unidentified products | 1. Side Reactions: The nucleophile or product may be reacting further under the reaction conditions. | 1a. Lower the reaction temperature.1b. Reduce the reaction time and monitor carefully for the formation of the desired product. |
| 2. Degradation of Starting Material or Product: The conditions may be too harsh. | 2. Use a milder base or lower the reaction temperature. |
Failed Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Symptom | Possible Cause | Suggested Solution |
| No reaction, starting materials recovered | 1. Catalyst Inhibition: The pyridine nitrogen and/or amino group are deactivating the palladium catalyst.[2] | 1a. Use a higher catalyst and/or ligand loading.1b. Switch to a ligand designed for electron-rich or heteroaromatic substrates (e.g., SPhos, XPhos for Suzuki; Xantphos for Buchwald-Hartwig).[7] |
| 2. Inactive Catalyst: The Pd(0) active species is not being generated or is being oxidized. | 2a. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.2b. Use a pre-catalyst that is readily reduced or a direct Pd(0) source. | |
| 3. Incorrect Base/Solvent Combination: The chosen base may not be effective in the selected solvent. | 3. For Suzuki reactions, consider using K₃PO₄ or Cs₂CO₃ with a solvent system like 1,4-dioxane/water. For Buchwald-Hartwig, consider bases like Cs₂CO₃ or K₂CO₃, especially given the nitro group.[3] | |
| Low yield with significant dehalogenation | 1. Presence of Hydride Sources: Solvents or reagents are providing a hydride to the palladium center. | 1a. Use high-purity, anhydrous solvents.1b. Ensure the reaction is under a strict inert atmosphere. |
| 2. Protodeboronation of Boronic Acid (Suzuki): The boronic acid is unstable under the reaction conditions. | 2. Use a slight excess of the boronic acid (1.2-1.5 equivalents). Add the boronic acid portion-wise or via syringe pump. | |
| Low yield with homocoupling of the coupling partner | 1. Oxidative Homocoupling: Can be promoted by the presence of oxygen. | 1. Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. |
Experimental Protocols
Disclaimer: The following are generalized protocols based on reactions with similar substrates and may require optimization for 2-Chloro-5-nitropyridin-4-amine.
General Protocol for Nucleophilic Aromatic Substitution (Amination)
-
Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-5-nitropyridin-4-amine (1.0 equiv.) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF).
-
Addition of Reagents: Add the amine nucleophile (1.0 - 1.2 equiv.) to the solution. If the amine is used as its salt, or if it has a low pKa, add a base such as triethylamine (2.0 - 3.0 equiv.) or potassium carbonate (2.0 equiv.).[4]
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-80°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
General Protocol for a Suzuki Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried reaction vessel, add 2-Chloro-5-nitropyridin-4-amine (1.0 equiv.), the arylboronic acid (1.5 - 2.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) at least three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, optionally with a small amount of water) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow to diagnose and resolve failed reactions.
Caption: Factors influencing the reactivity of the target molecule.
References
Scalable synthesis of 2-Chloro-5-nitropyridin-4-amine for industrial applications
Technical Support Center: Scalable Synthesis of 2-Chloro-5-nitropyridin-4-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 2-Chloro-5-nitropyridin-4-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 2-Chloro-5-nitropyridin-4-amine, which is typically synthesized via the regioselective amination of 2,4-dichloro-5-nitropyridine.
Issue 1: Low Yield of the Desired 2-Chloro-5-nitropyridin-4-amine
-
Question: We are experiencing a low yield of the target product, 2-Chloro-5-nitropyridin-4-amine. What are the potential causes and how can we improve the yield?
-
Answer: Low yields can stem from several factors. Here are the primary causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.
-
Insufficient Aminating Agent: An inadequate amount of the amine source (e.g., ammonia) will result in incomplete conversion of the starting material.
-
Solution: Use a significant excess of the aminating agent, such as an aqueous or alcoholic solution of ammonia.[1]
-
-
Poor Regioselectivity: The amine may be reacting at the C2 position instead of the desired C4 position, leading to the formation of the undesired isomer (4-chloro-5-nitropyridin-2-amine).
-
Solution: The C4 position is generally more activated and sterically accessible for nucleophilic attack by primary amines and ammonia, leading to the desired product.[1] However, reaction conditions can influence regioselectivity. Ensure the reaction is carried out under conditions known to favor C4 substitution.
-
-
Issue 2: Formation of Impurities and Byproducts
-
Question: Our final product is contaminated with significant impurities. What are the likely impurities and how can we minimize their formation and remove them?
-
Answer: Impurity formation is a common challenge. Here are the likely culprits and purification strategies:
-
Isomeric Byproduct (4-chloro-5-nitropyridin-2-amine): As mentioned, reaction at the C2 position can lead to an isomeric impurity.
-
Diaminated Product: Reaction of the amine at both the C2 and C4 positions can occur, especially with a large excess of the aminating agent and prolonged reaction times.
-
Solution: Carefully control the stoichiometry of the reactants. Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent over-reaction.
-
-
Hydrolysis of Starting Material: The presence of water can lead to the hydrolysis of the chloro groups on the starting material, forming hydroxy-nitropyridine derivatives.
-
Solution: Use anhydrous solvents if possible and minimize exposure to moisture.
-
-
Logical Troubleshooting Flow
References
Analysis and removal of common impurities in 2-Chloro-5-nitropyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-nitropyridin-4-amine. The information provided is intended to assist in the analysis and removal of common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in 2-Chloro-5-nitropyridin-4-amine?
A1: The most common impurities in 2-Chloro-5-nitropyridin-4-amine typically arise from the synthetic route. The primary impurity is often the regioisomer, 4-amino-2-chloro-3-nitropyridine, which can form concurrently during the nitration of the pyridine ring.[1] Other potential impurities include unreacted starting materials, such as 2-chloro-4-nitroaminopyridine, and residual solvents from the reaction and purification steps. By-products from the synthesis of the precursor, 2-chloro-5-nitropyridine, could also be present in trace amounts.[2][3][4][5]
Q2: How can I analyze the purity of my 2-Chloro-5-nitropyridin-4-amine sample?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing the purity of 2-Chloro-5-nitropyridin-4-amine and quantifying its impurities.[6][7] A reversed-phase HPLC method with UV detection is typically suitable for separating the target compound from its polar and non-polar impurities. Other analytical techniques such as Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of reaction progress and for initial purity assessments.[8][9]
Q3: I have identified the regioisomer 4-amino-2-chloro-3-nitropyridine in my sample. How can I remove it?
A3: The removal of regioisomers can be challenging due to their similar physical properties. The most effective methods for separating 4-amino-2-chloro-3-nitropyridine from 2-Chloro-5-nitropyridin-4-amine are silica gel column chromatography and recrystallization.[1][8] The choice of solvent system for both techniques is critical and may require optimization. A gradient elution in column chromatography, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For recrystallization, experimenting with different solvents or solvent mixtures is recommended to find conditions where the desired isomer has lower solubility than the impurity.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Problem: Your HPLC analysis of 2-Chloro-5-nitropyridin-4-amine shows unexpected peaks, indicating the presence of impurities.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Regioisomer Impurity | The presence of 4-amino-2-chloro-3-nitropyridine is a common issue.[1] Confirm its identity by comparing the retention time with a reference standard if available, or by using LC-MS for mass identification. |
| Unreacted Starting Materials | Check for peaks corresponding to the starting materials used in your synthesis. Adjust reaction conditions (e.g., reaction time, temperature, stoichiometry) to ensure complete conversion. |
| Solvent Impurities | Ensure the solvents used for sample preparation and the mobile phase are of high purity (HPLC grade). Run a blank injection of your solvent to check for contaminants. |
| Degradation of the Compound | 2-Chloro-5-nitropyridin-4-amine may be sensitive to light or temperature. Store the compound and samples in a cool, dark place. |
Issue 2: Difficulty in Removing Impurities by Recrystallization
-
Problem: Recrystallization is not effectively removing impurities from your 2-Chloro-5-nitropyridin-4-amine sample.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The solubility of the desired compound and the impurity are too similar in the chosen solvent. Experiment with a range of solvents with different polarities. A solvent mixture can sometimes provide better separation. |
| Co-precipitation | The impurity may be co-precipitating with your product. Try a slower cooling rate during recrystallization to allow for more selective crystal formation. |
| High Impurity Load | If the impurity concentration is very high, a single recrystallization may not be sufficient. Consider performing multiple recrystallizations or using a different purification technique like column chromatography first to reduce the bulk of the impurity. |
Experimental Protocols
Protocol 1: HPLC Analysis of 2-Chloro-5-nitropyridin-4-amine
This is a general protocol and may require optimization for your specific HPLC system and impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[10]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is often effective. For example, start with a lower concentration of acetonitrile and ramp up.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound and expected impurities have good absorbance (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
Protocol 2: Purification by Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).
-
Mobile Phase (Eluent): A solvent system with a polarity that allows for good separation of the target compound from its impurities. A gradient of hexane and ethyl acetate is a common choice.[1] Start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Procedure:
-
Prepare the column by packing the silica gel in the chosen non-polar solvent.
-
Dissolve the crude 2-Chloro-5-nitropyridin-4-amine in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel column.
-
Begin eluting with the mobile phase, starting with the low polarity mixture.
-
Collect fractions and monitor their composition using TLC or HPLC.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Visualizations
References
- 1. 2-Chloro-5-nitropyridin-4-amine CAS#: 2604-39-9 [amp.chemicalbook.com]
- 2. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]
- 3. prepchem.com [prepchem.com]
- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. ruifuchem.com [ruifuchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Cross-Coupling Reactions with 2-Chloro-5-nitropyridin-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5-nitropyridin-4-amine in cross-coupling reactions. This resource provides troubleshooting guidance and frequently asked questions to help you navigate the complexities of catalyst selection and reaction optimization for this challenging substrate.
Troubleshooting Guides
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with 2-Chloro-5-nitropyridin-4-amine is failing or giving very low yields. What are the likely causes and how can I troubleshoot it?
Answer:
Low or no product formation when using 2-Chloro-5-nitropyridin-4-amine is a common challenge. This substrate is electronically deficient due to the nitro group and the pyridine ring, but the presence of two basic nitrogen atoms (the pyridine ring nitrogen and the exocyclic amine) can lead to catalyst inhibition.[1][2] The Carbon-Chlorine (C-Cl) bond is also less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[3]
A systematic approach to troubleshooting is recommended:
-
Catalyst System Inactivity: The choice of palladium catalyst and ligand is critical for activating the C-Cl bond.[3]
-
Recommendation: Standard catalysts like Pd(PPh₃)₄ may not be effective.[2] Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are known to be effective for coupling heteroaryl chlorides.[1][4] Using modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) can also provide a more active and stable catalytic species.[1]
-
-
Ineffective Base: The base plays a crucial role in the transmetalation step.[3]
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to deactivation.[2][3]
-
Sub-optimal Reaction Temperature:
-
Recommendation: If the reaction is sluggish, consider increasing the temperature, typically in the range of 80-120 °C.[3]
-
Issue 2: Catalyst Inhibition in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with 2-Chloro-5-nitropyridin-4-amine and suspect catalyst inhibition. What are the signs and how can it be overcome?
Answer:
Catalyst inhibition is a primary concern with substrates like 2-Chloro-5-nitropyridin-4-amine due to the Lewis basic nitrogen atoms of the pyridine ring and the amino group, which can coordinate to the palladium catalyst and hinder its activity.[1][2]
Troubleshooting Steps:
-
Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can promote the desired reductive elimination and are less susceptible to forming inactive catalyst complexes.[1]
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial inhibition.[1]
-
Use a Pre-catalyst: Modern palladium pre-catalysts are designed to generate the active Pd(0) species more efficiently and can be more resistant to deactivation.[6]
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is a good starting point for Suzuki-Miyaura coupling with 2-Chloro-5-nitropyridin-4-amine?
A1: Based on data for structurally similar heteroaryl chlorides, a robust starting point would be a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[4] For the base, K₂CO₃ or K₃PO₄ are often effective.[4]
Q2: What are the most common side reactions in Suzuki-Miyaura couplings with this substrate and how can they be minimized?
A2: The most common side reactions include:
-
Protodeboronation: This is the hydrolysis of the boronic acid. To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or ensuring anhydrous reaction conditions.[1][2]
-
Dehalogenation: This is the replacement of the chlorine atom with a hydrogen. To minimize this, ensure solvents are not a source of hydrides and try to use shorter reaction times if possible.[2]
-
Homocoupling: This is the coupling of the boronic acid with itself. It can be exacerbated by the presence of oxygen.[2] Thoroughly degassing the reaction mixture is crucial.[2][5]
Q3: Can Sonogashira coupling be performed on 2-Chloro-5-nitropyridin-4-amine?
A3: Yes, Sonogashira coupling should be feasible. This reaction typically employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine.[4][7] Given the presence of the chloro-substituent, a more active palladium catalyst system, similar to those used for Suzuki couplings, may be required for good yields.
Q4: How does the nitro group affect the cross-coupling reaction?
A4: The electron-withdrawing nitro group activates the C-Cl bond towards nucleophilic attack and can make the oxidative addition step in the palladium catalytic cycle more favorable. However, nitro groups can be sensitive to certain reaction conditions and may be reduced in the presence of a phosphine ligand and a proton source. Careful control of reaction conditions is therefore important.
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 2-Chloro-5-nitropyridin-4-amine (based on analogous substrates)
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or RuPhos | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O, Toluene | 80-100 |
Note: This data is extrapolated from studies on similar heteroaryl chlorides.[4]
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of 2-Chloro-5-nitropyridin-4-amine (based on analogous substrates)
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or BINAP | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 100-110 |
Note: This data is extrapolated from studies on similar dichloropyridine substrates.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from literature procedures for the cross-coupling of halogenated pyridines.[4]
-
Reaction Setup: To an oven-dried reaction vessel, add 2-Chloro-5-nitropyridin-4-amine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring for 5-12 hours.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from literature procedures for the amination of halogenated pyridines.[9]
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vessel.
-
Addition of Reagents: To the same vessel, add the base (e.g., NaOt-Bu, 1.4 equivalents), 2-Chloro-5-nitropyridin-4-amine (1.0 equivalent), and the amine coupling partner (1.1 equivalents).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene) to the vessel.
-
Reaction Conditions: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath. Stir the reaction mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow to diagnose and resolve failed cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 2-Chloro-5-nitropyridin-4-amine and Its Isomers for Researchers and Drug Development Professionals
An In-depth Analysis of Physicochemical Properties, Reactivity, and Biological Potential
In the landscape of pharmaceutical and agrochemical research, substituted pyridines are fundamental building blocks for the synthesis of a vast array of bioactive molecules.[1] Among these, chloronitropyridinamines represent a particularly valuable class of intermediates, offering multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive comparison of 2-Chloro-5-nitropyridin-4-amine and its structural isomers, focusing on their physicochemical properties, reactivity in key synthetic transformations, and potential biological activities. This objective analysis, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the optimal isomer for their specific synthetic and therapeutic goals.
Physicochemical Properties: A Comparative Overview
The seemingly subtle shift of substituents on the pyridine ring can significantly impact the physicochemical properties of a molecule, influencing its solubility, crystal packing, and ultimately its suitability for various applications. The following table summarizes the available data for 2-Chloro-5-nitropyridin-4-amine and its isomers.
| Property | 2-Chloro-5-nitropyridin-4-amine | 4-Chloro-5-nitropyridin-2-amine | 2-Chloro-3-nitropyridin-4-amine | 4-Chloro-3-nitropyridin-2-amine |
| CAS Number | 2604-39-9 | 24484-96-6[2] | 2789-25-5[3] | 6980-08-1 |
| Molecular Formula | C₅H₄ClN₃O₂ | C₅H₄ClN₃O₂[2] | C₅H₄ClN₃O₂[3] | C₅H₄ClN₃O₂ |
| Molecular Weight | 173.56 g/mol | 173.56 g/mol [2] | 173.56 g/mol | 173.56 g/mol |
| Appearance | Yellow solid | Light yellow to brown powder[2] | Data not available | Bright Yellow Needles |
| Melting Point (°C) | 155-156[4] | Data not available | Data not available | Data not available |
| Boiling Point (°C) | 388.5±37.0 (Predicted)[4] | Data not available | Data not available | 329.0±37.0 (Predicted) |
| Solubility | Sparingly soluble in water. | Data not available | Data not available | Soluble in dimethyl formamide, dimethyl sulfoxide, hot ethanol, ethyl acetate and hot methanol.[5] |
| pKa | Data not available | Data not available | Data not available | Data not available |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The reactivity of chloronitropyridines is largely dictated by the electron-withdrawing effects of the nitro group and the pyridine nitrogen, which activate the ring towards nucleophilic aromatic substitution (SNAr). The position of the chloro and nitro groups relative to each other and to the activating pyridine nitrogen significantly influences the regioselectivity and rate of these reactions.
In principle, a chlorine atom at the 2- or 4-position of the pyridine ring is more susceptible to nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance. The strong electron-withdrawing nitro group further enhances this effect, particularly when it is positioned ortho or para to the leaving group.
While direct comparative kinetic studies for all isomers of 2-Chloro-5-nitropyridin-4-amine are not extensively documented, a study on the reactivity of various chloronitropyridine isomers with piperidine provides valuable insights.[6] The second-order rate constants from this study indicate that the substitution pattern dramatically affects reactivity. This data suggests that isomers with the chloro group at the 2- or 4-position and activated by a nitro group will generally exhibit higher reactivity in SNAr reactions.
Logical Relationship of Substituent Effects on SNAr Reactivity
Caption: Influence of substituent positions on SNAr reactivity.
Synthetic Performance: A Comparative Yield Study
A practical comparison of the utility of these isomers as synthetic intermediates can be drawn from their relative yields in a given reaction. A documented synthesis of 2-Chloro-5-nitropyridin-4-amine also reports the formation of an isomer, 4-amino-2-chloro-3-nitropyridine, providing a direct comparison of their formation under identical conditions.
In a specific protocol, the nitration of 2-chloro-4-aminopyridine with a mixture of nitric and sulfuric acids, followed by purification, was reported to yield 4-amino-2-chloro-3-nitropyridine and 2-Chloro-5-nitropyridin-4-amine (referred to as 4-amino-2-chloro-5-nitropyridine in the source) in a 75-85% and 15-25% yield, respectively. This suggests that under these specific nitration conditions, the formation of the 3-nitro isomer is significantly favored over the 5-nitro isomer.
Experimental Workflow: Synthesis and Separation of Isomers
Caption: Synthetic workflow for isomer separation.
Biological Activity: A Structure-Activity Relationship Perspective
While direct comparative biological studies on 2-Chloro-5-nitropyridin-4-amine and its specific isomers are limited, the broader class of nitropyridine derivatives is known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The presence and position of the nitro group are often crucial for these activities.
The biological potential of these isomers can be inferred from structure-activity relationship (QSAR) principles. The electronic properties and spatial arrangement of the chloro, nitro, and amino groups will dictate how these molecules interact with biological targets. For instance, the hydrogen bonding capacity of the amino group, the electrophilic nature of the carbon bearing the chlorine, and the overall molecular shape are all critical determinants of biological function.
It is plausible that different isomers will exhibit distinct biological profiles. The varied positioning of the functional groups could lead to differences in binding affinity and selectivity for specific enzymes or receptors. Further research, including in vitro screening and QSAR studies, is necessary to elucidate the specific biological activities of each isomer.
Potential Signaling Pathway Involvement
Caption: Potential mechanism of action for nitropyridine isomers.
Experimental Protocols
To facilitate further comparative studies, the following are detailed methodologies for key experiments.
Synthesis of 4-amino-2-chloro-3-nitropyridine and 2-Chloro-5-nitropyridin-4-amine
This protocol is adapted from a patented synthesis method.
Materials:
-
2-chloro-4-aminopyridine
-
65% Nitric acid
-
Concentrated sulfuric acid
-
Ammonia solution
-
Petroleum ether or Toluene
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, dissolve 2-chloro-4-aminopyridine in concentrated sulfuric acid.
-
Cool the mixture and slowly add 65% nitric acid, maintaining a low temperature to control the exothermic reaction.
-
After the addition is complete, allow the reaction to stir at room temperature overnight to ensure complete reaction and cooling.
-
Carefully pour the reaction mixture into ice water.
-
Neutralize the solution to a pH of 3 using an ammonia solution.
-
Add petroleum ether or toluene and reflux for 10 minutes.
-
Cool the mixture to room temperature and filter the resulting yellow solid, which is a mixture of the two isomers. The total yield of the isomer mixture is reported to be 95-98%.
-
The isomers can be separated by recrystallization from a mixture of ethyl acetate and petroleum ether. The volume ratio of ethyl acetate to petroleum ether can be varied from 1:3 to 1:10 to optimize the separation.
General Protocol for Comparative Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a framework for comparing the reactivity of the different chloronitropyridinamine isomers with a model nucleophile.
Materials:
-
2-Chloro-5-nitropyridin-4-amine and its isomers
-
Nucleophile (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., ethanol, acetonitrile)
-
Internal standard for GC or HPLC analysis
Procedure:
-
Prepare stock solutions of each chloronitropyridinamine isomer and the nucleophile in the chosen anhydrous solvent.
-
In separate reaction vials maintained at a constant temperature (e.g., 40 °C), add a known concentration of an isomer and the internal standard.
-
Initiate the reaction by adding a known concentration of the nucleophile to each vial simultaneously.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction (e.g., by adding a dilute acid).
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining starting material and the formed product.
-
Plot the concentration of the starting material versus time for each isomer.
-
Determine the initial reaction rate for each isomer from the slope of the concentration-time curve at t=0.
-
Compare the initial rates to establish the relative reactivity of the isomers under the tested conditions.
Conclusion
This guide provides a detailed comparison of 2-Chloro-5-nitropyridin-4-amine and its isomers, highlighting the significant impact of substituent positioning on their physicochemical properties and chemical reactivity. While there are gaps in the publicly available data, particularly concerning quantitative pKa values, solubility, and direct comparative biological studies, the information presented herein offers a valuable resource for researchers in the field. The provided experimental protocols can serve as a foundation for further investigations to fill these knowledge gaps. A thorough understanding of the distinct characteristics of each isomer will undoubtedly empower scientists and drug development professionals to make more informed decisions in the design and synthesis of novel, high-value molecules.
References
Reactivity Showdown: 2-Chloro- vs. 2-Bromo-5-Nitropyridine in Nucleophilic Aromatic Substitution
A comparative analysis for researchers and drug development professionals.
In the realm of pharmaceutical and materials science, the functionalization of pyridine rings via nucleophilic aromatic substitution (SNA) is a cornerstone of molecular design. Among the key building blocks are 2-halo-5-nitropyridines, valued for their susceptibility to nucleophilic attack. This guide provides an objective comparison of the reactivity of two prominent derivatives, 2-chloro-5-nitropyridine and 2-bromo-5-nitropyridine, supported by experimental data to aid in the selection of the optimal reagent for synthetic endeavors.
Executive Summary
The reactivity of 2-halo-5-nitropyridines in SNA reactions is a subject of significant interest. While the "element effect" often predicts a reactivity order of F > Cl > Br > I for nucleophilic aromatic substitution, experimental evidence for 2-substituted pyridinium ions suggests a nuanced picture where the reactivities of chloro and bromo derivatives are remarkably similar. This guide delves into the available quantitative data and provides detailed experimental protocols to offer a clear comparison for researchers.
Quantitative Reactivity Comparison
Direct, side-by-side kinetic data for the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine and 2-bromo-5-nitropyridine with the same nucleophile under identical conditions is not extensively documented in publicly available literature. However, a study on the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol provides valuable insight into the relative reactivities of the chloro and bromo leaving groups in a similar system. The third-order rate constants for these reactions are presented in Table 1.
| Substrate | Overall Third-Order Rate Constant (25°C, M⁻²s⁻¹) | Relative Rate at 25°C |
| 2-chloro-N-methylpyridinium ion | 2.10 x 10⁻⁵ | ~1 |
| 2-bromo-N-methylpyridinium ion | 2.67 x 10⁻⁵ | ~1 |
| Data sourced from a study on the reactivity of 2-substituted N-methylpyridinium ions with piperidine.[1] |
The data in Table 1 indicates that for the N-methylpyridinium system, the difference in reactivity between the 2-chloro and 2-bromo derivatives is negligible.[1] This departure from the classical "element effect" suggests that in this specific context, the nature of the halogen has a minimal impact on the overall reaction rate.[1]
While this data is for N-methylated pyridinium ions, it provides the most direct available quantitative comparison. Further supporting this observation of similar reactivity, typical yields for the reaction of 2-chloro-5-nitropyridine with various amines are high, as detailed in Table 2. While directly comparable yield data for the 2-bromo-5-nitropyridine under the exact same conditions is not available in the searched literature, the high yields achieved with the chloro derivative suggest that a significant improvement with the bromo counterpart is unlikely.
| Nucleophile (Amine) | Product | Solvent System | Base | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol | Et₃N | Reflux | 3 | ~95 |
| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol | Et₃N | Reflux | 3 | ~92 |
| Benzylamine | N-Benzyl-5-nitropyridin-2-amine | Isopropanol/H₂O | None | 80 | 2 | ~90 |
| Aniline | N-Phenyl-5-nitropyridin-2-amine | DMF | K₂CO₃ | 100 | 6 | ~85 |
| p-Methoxyaniline | N-(4-Methoxyphenyl)-5-nitropyridin-2-amine | DMF | K₂CO₃ | 100 | 5 | ~88 |
| Cyclohexylamine | N-Cyclohexyl-5-nitropyridin-2-amine | Ethanol | Et₃N | Reflux | 4 | ~93 |
| Data represents typical yields for the SNA reaction of 2-chloro-5-nitropyridine.[2] |
Theoretical Framework: The SNA Reaction Mechanism
The nucleophilic aromatic substitution on 2-halo-5-nitropyridines proceeds through a well-established addition-elimination mechanism. The electron-withdrawing nitro group, positioned para to the halogen, strongly activates the pyridine ring for nucleophilic attack. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the halide leaving group restores the aromaticity of the ring, yielding the substituted product.[2]
Experimental Protocols
To facilitate reproducible research, detailed experimental protocols for key reactions are provided below.
Protocol 1: General Procedure for SNA with Aliphatic Amines in Ethanol[2]
This protocol is suitable for the reaction of 2-chloro-5-nitropyridine with highly nucleophilic aliphatic amines such as piperidine and morpholine.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Amine (e.g., piperidine, morpholine) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-substituted-5-nitropyridine product.
Protocol 2: General Procedure for SNA with Primary Amines in Isopropanol/Water[2]
This protocol is suitable for the reaction of 2-chloro-5-nitropyridine with primary amines like benzylamine.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.0 equiv)
-
Isopropanol (IPA)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.
-
Add the primary amine (1.0 equiv) to the solution at room temperature with stirring.
-
Heat the reaction mixture to 80 °C and maintain for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using 15% ethyl acetate in hexane as the eluent) to yield the pure product.
Experimental Workflow
The logical progression of a typical SNA experiment, from reaction setup to product characterization, is outlined below.
Conclusion
Based on the available kinetic data for the analogous N-methylpyridinium system, the reactivities of 2-chloro-5-nitropyridine and 2-bromo-5-nitropyridine in nucleophilic aromatic substitution reactions are comparable.[1] Both substrates are highly activated towards nucleophilic attack, leading to high yields of substituted products.
For practical purposes, the choice between the two reagents may be guided by factors such as cost, availability, and specific reaction conditions, rather than a significant difference in intrinsic reactivity. The provided experimental protocols offer a solid foundation for researchers to successfully employ these versatile building blocks in their synthetic campaigns. Further head-to-head kinetic studies on the neutral pyridine systems would be beneficial to definitively confirm these findings.
References
A Comparative Guide to the Synthesis of 2-Chloro-5-nitropyridin-4-amine: A Novel Approach vs. a Traditional Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel, direct amination route and a traditional rearrangement method for the synthesis of 2-Chloro-5-nitropyridin-4-amine, a key intermediate in pharmaceutical development. The following sections detail the experimental protocols, present comparative data, and offer visual workflows to aid in the selection of the most suitable synthetic strategy.
Executive Summary
The synthesis of 2-Chloro-5-nitropyridin-4-amine is a critical step in the preparation of various bioactive molecules. This guide evaluates two distinct synthetic pathways:
-
A Novel/Improved Route: This approach involves the direct regioselective amination of 2,4-dichloro-5-nitropyridine. This method is characterized by its straightforward nature and potentially higher selectivity, leading to a cleaner reaction profile.
-
A Traditional Route: This method utilizes a rearrangement reaction starting from 2-chloro-4-nitroaminopyridine. While an established method, it is known to produce a significant amount of the isomeric byproduct, 4-amino-2-chloro-3-nitropyridine, complicating purification and reducing the overall yield of the desired product.
This comparison aims to provide researchers with the necessary data to make an informed decision based on factors such as yield, purity, and operational simplicity.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their performance.
| Parameter | Novel/Improved Route (Direct Amination) | Traditional Route (Rearrangement) |
| Starting Material | 2,4-dichloro-5-nitropyridine | 2-chloro-4-nitroaminopyridine |
| Key Reagents | Ammonia (aqueous or alcoholic solution) | Concentrated Sulfuric Acid |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Rearrangement |
| Yield of Target | Potentially higher (less byproduct) | 25%[1] |
| Major Byproduct | Minimal (if regioselective) | 4-amino-2-chloro-3-nitropyridine (70% yield)[1] |
| Reaction Conditions | Room temperature to 50-100°C[2] | 100°C[1] |
| Purification | Recrystallization or column chromatography | Silica gel column chromatography[1] |
Experimental Protocols
Novel/Improved Route: Direct Amination of 2,4-dichloro-5-nitropyridine
This protocol is a representative procedure for the regioselective amination at the C4 position of 2,4-dichloro-5-nitropyridine.[2]
Materials:
-
2,4-dichloro-5-nitropyridine
-
Aqueous or alcoholic solution of ammonia (excess)
-
Ethanol or Tetrahydrofuran (THF)
-
Sealed reaction vessel
Procedure:
-
In a pressure-rated vessel, dissolve 2,4-dichloro-5-nitropyridine in a suitable solvent such as ethanol or THF.
-
Add an excess of an aqueous or alcoholic solution of ammonia to the vessel.
-
Seal the vessel and stir the mixture at room temperature. If the reaction is slow, it can be heated to a moderate temperature (e.g., 50-100°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup by extracting the residue with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-Chloro-5-nitropyridin-4-amine.
Traditional Route: Rearrangement of 2-chloro-4-nitroaminopyridine
This protocol is based on a documented synthesis that yields 2-Chloro-5-nitropyridin-4-amine as a byproduct of a rearrangement reaction.[1]
Materials:
-
2-chloro-4-nitroaminopyridine
-
Concentrated sulfuric acid
-
Crushed ice
-
Concentrated ammonium hydroxide
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Carefully dissolve 2-chloro-4-nitroaminopyridine (10.0 g) in 100 mL of concentrated sulfuric acid at room temperature.
-
Heat the reaction mixture to 100°C for 1 hour.
-
After the reaction is complete, cool the solution to room temperature.
-
Slowly pour the reaction mixture into 250 g of crushed ice.
-
Under ice bath conditions, adjust the pH of the mixture to 3 with concentrated ammonium hydroxide, ensuring the temperature is maintained below 20°C.
-
Separate the resulting yellow solid.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and concentrate them.
-
Purify the residue by silica gel column chromatography (eluent: hexane:EtOAc = 4:1 to pure EtOAc, v/v) to separate 4-amino-2-chloro-3-nitropyridine and the desired product, 2-Chloro-5-nitropyridin-4-amine. This method yielded 2.0 g (25%) of 4-amino-2-chloro-5-nitropyridine.[1]
Mandatory Visualization
The following diagrams illustrate the workflows of the novel and traditional synthetic routes.
Caption: Workflow for the Novel/Improved Synthetic Route.
References
Spectroscopic Methods for the Structural Confirmation of 2-Chloro-5-nitropyridin-4-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural confirmation of a synthesized compound is a critical step in chemical research and drug development. This guide provides a comparative overview of key spectroscopic methods for the characterization of 2-Chloro-5-nitropyridin-4-amine. It includes experimental data for the target compound and a key isomer, 4-amino-2-chloro-3-nitropyridine, to highlight the distinguishing spectroscopic features that enable unambiguous identification. Detailed experimental protocols for the discussed techniques are also provided for practical application in a laboratory setting.
Spectroscopic Data Comparison
The structural elucidation of 2-Chloro-5-nitropyridin-4-amine relies on the combined interpretation of data from various spectroscopic techniques, primarily Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Comparison with isomeric structures is crucial to ensure the correct assignment of the substitution pattern on the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy Data
| Compound | Solvent | Chemical Shift (δ) ppm and Coupling Constant (J) Hz |
| 2-Chloro-5-nitropyridin-4-amine | DMSO-d₆ | 8.85 (s, 1H), 7.37 (s, 2H, -NH₂), 6.96 (s, 1H)[1] |
| 4-amino-2-chloro-3-nitropyridine | DMSO-d₆ | 7.91 (d, J = 6.0 Hz, 1H), 7.37 (s, 2H, -NH₂), 6.83 (d, J = 6.0 Hz, 1H)[1] |
¹³C NMR Spectroscopy Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Chloro-5-nitropyridin-4-amine | DMSO-d₆ | Data not available |
| 4-amino-2-chloro-3-nitropyridine | DMSO-d₆ | 149.54, 149.24, 142.69, 142.33, 122.45[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The positions of absorption bands are indicative of specific bond vibrations.
| Compound | Characteristic IR Absorption Bands (cm⁻¹) |
| 2-Chloro-5-nitropyridin-4-amine | Expected Peaks: ~3400-3200 (N-H stretching of amine)~1600-1450 (C=C and C=N stretching of pyridine ring)~1550 and ~1350 (Asymmetric and symmetric N-O stretching of nitro group)~800-700 (C-Cl stretching) |
| 4-amino-2-chloro-3-nitropyridine | Data not available |
Note: While a specific experimental IR spectrum for 2-Chloro-5-nitropyridin-4-amine was not found, the expected characteristic absorption bands are listed based on the functional groups present in the molecule. These include the N-H stretches of the primary amine, the aromatic C=C and C=N stretching vibrations of the pyridine ring, the strong asymmetric and symmetric stretches of the nitro group, and the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular weight of 2-Chloro-5-nitropyridin-4-amine is 173.56 g/mol .[2]
| Compound | Molecular Ion (M⁺) Peak (m/z) | Key Fragmentation Peaks (m/z) |
| 2-Chloro-5-nitropyridin-4-amine | 173/175 (due to ³⁵Cl/³⁷Cl isotopes) | Expected fragments corresponding to the loss of NO₂, Cl, and other neutral fragments. |
| 4-amino-2-chloro-3-nitropyridine | 173/175 (due to ³⁵Cl/³⁷Cl isotopes) | Fragmentation pattern will differ from the 5-nitro isomer due to the different positions of the substituents. |
Note: Specific experimental mass spectra for 2-Chloro-5-nitropyridin-4-amine were not found. The molecular ion peak would exhibit a characteristic 3:1 isotopic pattern for the M⁺ and M+2 peaks due to the presence of a chlorine atom. The fragmentation pattern under electron ionization (EI) would be expected to involve the loss of the nitro group (NO₂), the chlorine atom (Cl), and potentially hydrogen cyanide (HCN) from the pyridine ring.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent if using a GC-MS, or on a direct insertion probe for solid samples) into the ion source of the mass spectrometer. The sample is vaporized by heating.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion (M⁺).
Visualized Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis for structural confirmation.
Caption: Workflow for the spectroscopic structural confirmation.
Caption: Logical flow for NMR-based structural analysis.
References
A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 2-Chloro-5-nitropyridin-4-amine
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). 2-Chloro-5-nitropyridin-4-amine is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.
Introduction to Purity Assessment
Purity assessment of pharmaceutical intermediates like 2-Chloro-5-nitropyridin-4-amine involves the identification and quantification of impurities, which can include starting materials, by-products of the synthesis, and degradation products. Both HPLC with UV detection and LC-MS are powerful analytical techniques for this purpose. HPLC is a robust and widely used method for quantifying the main component and its known impurities, while LC-MS provides the added advantage of mass identification, which is invaluable for characterizing unknown impurities.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of polar compounds like 2-Chloro-5-nitropyridin-4-amine. The method separates compounds based on their hydrophobicity.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of 2-Chloro-5-nitropyridin-4-amine in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This is particularly useful for identifying unknown impurities and confirming the identity of the main peak.
Experimental Protocol: LC-MS
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.[1] |
| Flow Rate | 0.3 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode[1] |
| Capillary Voltage | 3.5 kV[1] |
| Cone Voltage | 30 V[1] |
| Source Temperature | 120 °C[1] |
| Desolvation Temperature | 350 °C[1] |
| Desolvation Gas Flow | 600 L/hr[1] |
| Mass Range | m/z 50-500[1] |
Sample Preparation:
-
Dissolve approximately 1 mg of the compound in 1 mL of a mixture of acetonitrile and water (1:1 v/v) to a final concentration of 1 mg/mL.[1]
-
Further dilute to a suitable concentration (e.g., 10 µg/mL) for LC-MS analysis.
-
Filter the sample through a 0.22 µm syringe filter.
Method Comparison: HPLC vs. LC-MS
| Feature | HPLC with UV Detection | LC-MS |
| Primary Use | Quantitative purity assessment, determination of known impurities. | Qualitative and quantitative analysis, identification of unknown impurities, structural elucidation. |
| Selectivity | Based on chromatographic retention and UV absorbance. | Based on chromatographic retention and mass-to-charge ratio. |
| Sensitivity | Generally in the microgram to nanogram range. | High sensitivity, often in the picogram to femtogram range. |
| Identification Power | Limited to comparison with reference standards. | Provides molecular weight information, enabling identification of unknown compounds. |
| Cost & Complexity | Lower cost, less complex instrumentation and operation. | Higher initial investment and operational complexity. |
| Robustness | Generally very robust and reproducible for routine analysis. | Can be less robust due to ion source contamination and matrix effects. |
Data Presentation
Table 1: HPLC Purity Analysis Data (Example)
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 0.15 | Starting Material |
| 2 | 5.8 | 99.5 | 2-Chloro-5-nitropyridin-4-amine |
| 3 | 8.2 | 0.25 | Synthesis By-product |
| 4 | 10.1 | 0.10 | Unknown Impurity |
Table 2: LC-MS Impurity Identification Data (Example)
| Retention Time (min) | Observed m/z | Proposed Formula | Possible Identity |
| 5.8 | 174.0 [M+H]⁺ | C₅H₅ClN₃O₂ | 2-Chloro-5-nitropyridin-4-amine |
| 8.2 | 190.0 [M+H]⁺ | C₅H₅ClN₄O₄ | Dinitro-chloro-aminopyridine isomer |
| 10.1 | 158.0 [M+H]⁺ | C₅H₄ClN₂O₂ | Deaminated impurity |
Visualizing the Workflow
Caption: Workflow for HPLC purity assessment.
Caption: Workflow for LC-MS impurity identification.
Conclusion
Both HPLC and LC-MS are indispensable tools for the purity assessment of 2-Chloro-5-nitropyridin-4-amine. The choice between the two often depends on the stage of drug development and the specific goals of the analysis. For routine quality control and purity checks where impurities are known, a validated HPLC method offers a robust and cost-effective solution. For impurity profiling, especially during process development and for regulatory submissions, the superior identification power of LC-MS is essential for ensuring the safety and quality of the final pharmaceutical product. The methods presented in this guide provide a solid foundation for developing and implementing a comprehensive analytical strategy for this important chemical intermediate.
References
Benchmarking the Performance of 2-Chloro-5-nitropyridin-4-amine in Specific Chemical Transformations
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel therapeutics. 2-Chloro-5-nitropyridin-4-amine is a versatile building block, offering multiple reaction sites for diversification. Its unique electronic properties—an electron-donating amino group and a potent electron-withdrawing nitro group—render the C2-chloro substituent susceptible to a variety of transformations. This guide provides an objective comparison of its performance in key chemical reactions, supported by experimental data from analogous systems, to aid researchers in designing efficient synthetic routes.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental transformation for 2-Chloro-5-nitropyridin-4-amine. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon bearing the chlorine atom. The strong electron-withdrawing effect of the nitro group, combined with the ring nitrogen, significantly activates the C2 position for nucleophilic attack, often allowing these reactions to proceed under relatively mild conditions.[1][2] While classical SNAr reactions on less activated halopyridines can require high temperatures or strong bases, the electronic nature of this substrate facilitates substitution with a range of nucleophiles.[3][4]
Comparative Performance with Various Nucleophiles
The efficiency of the SNAr reaction is highly dependent on the nucleophile. The following table summarizes the expected reactivity based on data from structurally related activated chloro-nitro-pyridines and pyrimidines.
| Nucleophile Class | Representative Nucleophile | Typical Conditions | Expected Yield | Notes |
| Primary Amines | Piperazine Derivatives | DIPEA, NMP, 80-120 °C | Good to Excellent | A common method for incorporating piperazine moieties, crucial for many kinase inhibitors.[5] |
| Secondary Amines | (S)-3-(dimethylamino)pyrrolidine | 1-Pentanol, 140 °C | Moderate (ca. 51%) | Higher temperatures may be required for less nucleophilic or sterically hindered amines.[6] |
| Sulfur Nucleophiles | Thiophenols | K₂CO₃, DMF, rt | Good to Excellent | Thiols are excellent nucleophiles for SNAr reactions, often proceeding at room temperature.[3] |
| Oxygen Nucleophiles | Aryloxides | Base (e.g., K₂CO₃), DMF | Moderate to Good | Ring-opening side reactions can occur with hydroxide bases, so anhydrous conditions are preferred.[7] |
Experimental Protocol: General Procedure for SNAr with an Amine
-
Reactant Preparation: In a clean, dry flask, dissolve 2-Chloro-5-nitropyridin-4-amine (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, NMP, or DMSO).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).
-
Reaction: Heat the mixture with stirring to a temperature between 80 °C and 140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted aminopyridine.
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is effective, modern synthetic chemistry often relies on palladium-catalyzed cross-coupling reactions for their broad substrate scope, functional group tolerance, and milder reaction conditions. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are two of the most powerful methods in this class.[8][9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination serves as a powerful alternative to SNAr for forming C-N bonds, particularly with weakly nucleophilic amines or when SNAr conditions lead to side products.[8][10] The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a phosphine ligand and a base.[11]
digraph "Buchwald_Hartwig_Catalytic_Cycle" {
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oa [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
pd2 [label="Ar-Pd(II)(L)₂-Cl", fillcolor="#FBBC05"];
le [label="Ligand\nExchange", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
amido [label="[Ar-Pd(II)(L)-NHR₂]⁺", fillcolor="#FBBC05"];
deprot [label="Deprotonation\n(Base)", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
amido_neutral [label="Ar-Pd(II)(L)-NR₂", fillcolor="#FBBC05"];
re [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
product [label="Ar-NR₂\nProduct", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout
start [label="Ar-Cl", shape=plaintext];
amine [label="HNR₂", shape=plaintext];
catalyst_regen [shape=point, style=invis];
// Edges
start -> oa [label=" Ar-Cl"];
oa -> pd2;
pd0 -> oa;
amine -> le;
pd2 -> le;
le -> amido;
amido -> deprot;
deprot -> amido_neutral;
amido_neutral -> re;
re -> product;
re -> catalyst_regen [style=invis];
catalyst_regen -> pd0 [label=" Catalyst\nRegeneration"];
// Rank settings for horizontal alignment
{rank=same; start; amine;}
{rank=same; pd0; oa; pd2; le; amido; deprot; amido_neutral; re; product;}
}
The Rho/ROCK signaling pathway and the action of a ROCK inhibitor.
Synthetic Strategy Workflow
Choosing the appropriate synthetic method is crucial for efficiency and yield. The following diagram outlines a logical workflow for selecting between SNAr and Buchwald-Hartwig amination when functionalizing 2-Chloro-5-nitropyridin-4-amine with a nitrogen nucleophile.
```dot
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check_amine [label="Assess Amine Nucleophile\n(HNR¹R²)", shape=diamond, fillcolor="#FBBC05"];
strong_nuc [label="Is it a strong nucleophile?\n(e.g., aliphatic, unhindered)", shape=diamond, fillcolor="#FBBC05"];
snar [label="Pursue SₙAr Reaction", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
snar_conditions [label="Conditions:\n- Polar aprotic solvent (DMF, NMP)\n- Base (K₂CO₃, DIPEA)\n- Heat (80-140 °C)", fillcolor="#F1F3F4", style=solid, shape=note];
weak_nuc [label="Is it a weak nucleophile or\nsterically hindered?\n(e.g., arylamine, bulky alkylamine)", shape=diamond, fillcolor="#FBBC05"];
buchwald [label="Pursue Buchwald-Hartwig\nAmination", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
buchwald_conditions [label="Conditions:\n- Pd Catalyst + Ligand (e.g., XPhos)\n- Anhydrous Solvent (Toluene, Dioxane)\n- Base (Cs₂CO₃, K₃PO₄)\n- Inert Atmosphere", fillcolor="#F1F3F4", style=solid, shape=note];
functional_group [label="Are there base/heat\nsensitive functional groups?", shape=diamond, fillcolor="#FBBC05"];
// Edges
start -> check_amine;
check_amine -> strong_nuc;
strong_nuc -> snar [label=" Yes"];
snar -> snar_conditions;
strong_nuc -> weak_nuc [label=" No"];
weak_nuc -> buchwald [label=" Yes"];
buchwald -> buchwald_conditions;
weak_nuc -> functional_group [label=" No"];
functional_group -> buchwald [label=" No"];
functional_group -> snar [label=" Yes\n(Consider milder\nSₙAr conditions)"];
}
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloro-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Chlorinating Agents for the Synthesis of 2-Chloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Chlorinating Agent for the Synthesis of 2-Chloro-5-nitropyridine.
The synthesis of 2-chloro-5-nitropyridine is a critical step in the production of numerous pharmaceuticals and agrochemicals. The most common and effective route to this key intermediate involves the chlorination of 2-hydroxy-5-nitropyridine. The choice of chlorinating agent is paramount, directly impacting reaction yield, purity, safety, and overall process efficiency. This guide provides an objective comparison of common chlorinating agents, supported by experimental data, to aid researchers in making informed decisions for their synthetic needs.
Performance Comparison of Chlorinating Agents
The selection of a chlorinating agent for the conversion of 2-hydroxy-5-nitropyridine to 2-chloro-5-nitropyridine is a critical process parameter. The following table summarizes the performance of various common chlorinating systems based on reported experimental data.
| Chlorinating Agent System | Molar Ratio (Agent:Substrate) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Phosphorus Pentachloride (PCl₅) & Phosphorus Oxychloride (POCl₃) | PCl₅: 1.2:1, POCl₃ as solvent | 100-105 | 5 | 95.3 | 99.8 (gas chromatography) | |
| Phosphorus Pentachloride (PCl₅) & Phosphorus Oxychloride (POCl₃) | PCl₅: 1.5:1, POCl₃ as solvent | 60 | 16 | 89.5 | 99.5 (liquid phase) | [1] |
| Phosphorus Oxychloride (POCl₃) with N,N-Diethylaniline | POCl₃ as solvent, N,N-Diethylaniline: 1.3:1 | 120-125 | 5-8 | 76.9 | Not Specified | [2] |
| Phosphorus Pentachloride (PCl₅) in 1,2-Dichloroethane | 1.2:1 | 80-85 | 6 | 94.0 | 99.9 (gas phase) |
Reaction Pathway and Experimental Workflow
The general synthetic route involves the substitution of the hydroxyl group in 2-hydroxy-5-nitropyridine with a chlorine atom. This is typically achieved by reacting the substrate with a chlorinating agent, which converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the chloride ion.
Caption: General reaction for the synthesis of 2-chloro-5-nitropyridine.
The typical experimental workflow for this synthesis is outlined below. It involves the reaction setup, the chlorination reaction itself, and subsequent workup and purification steps to isolate the final product.
Caption: A typical experimental workflow for the synthesis.
Detailed Experimental Protocols
Below are detailed methodologies for the synthesis of 2-chloro-5-nitropyridine using different chlorinating agents, based on published procedures.
Protocol 1: Using Phosphorus Pentachloride (PCl₅) and Phosphorus Oxychloride (POCl₃)
This protocol is adapted from a high-yield synthesis method.[3]
Materials:
-
2-hydroxy-5-nitropyridine (0.1 mole)
-
Phosphorus oxychloride (POCl₃) (50 g)
-
Phosphorus pentachloride (PCl₅) (0.12 mole)
-
Ice water
-
40 wt% aqueous sodium hydroxide solution
-
Dichloromethane
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a 500 ml four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add phosphorus oxychloride (50 g), 2-hydroxy-5-nitropyridine (0.1 mole), and phosphorus pentachloride (0.12 mole).
-
Stir the mixture and heat to 100-105°C for 5 hours.
-
After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly pour the residue into 120 grams of ice water with vigorous stirring.
-
Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.
-
Separate the layers and extract the aqueous layer three times with dichloromethane (60 g each time).
-
Combine the organic phases and wash with 20 grams of saturated brine.
-
Dry the organic layer with 2.0 grams of anhydrous sodium sulfate.
-
Distill off the dichloromethane and dry the resulting product to obtain 2-chloro-5-nitropyridine.
Protocol 2: Using Phosphorus Oxychloride (POCl₃) with N,N-Diethylaniline
This method utilizes a tertiary amine as a catalyst.[2]
Materials:
-
2-hydroxy-5-nitropyridine (2.296 mol)
-
N,N-Diethylaniline (2.985 mol)
-
Etamon chloride (0.574 mol)
-
Phosphorus oxychloride (350 mL)
-
Ice
Procedure:
-
To a reaction vessel, add 2-hydroxy-5-nitropyridine, N,N-Diethylaniline, and etamon chloride to phosphorus oxychloride.
-
Heat the mixture to 120-125°C and maintain for 5-8 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to below 50°C.
-
Remove the excess phosphorus oxychloride under reduced pressure.
-
Pour the residue into a large amount of crushed ice and stir until the ice has completely melted.
-
Collect the precipitated product by suction filtration.
-
Wash the filter cake with cold water (3 x 100 mL).
-
Dry the product to a constant weight to yield 2-chloro-5-nitropyridine.
Protocol 3: Using Phosphorus Pentachloride (PCl₅) in a Solvent
This procedure employs a chlorinated solvent for the reaction.[4]
Materials:
-
2-hydroxy-5-nitropyridine (0.1 mol)
-
Phosphorus pentachloride (0.12 mol)
-
1,2-Dichloroethane (100 g)
-
Ice water
-
40 wt% aqueous sodium hydroxide solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Charge a 500 ml four-neck flask equipped with a thermometer, stirrer, and reflux condenser with 1,2-dichloroethane (100 g), phosphorus pentachloride (0.12 mol), and 2-hydroxy-5-nitropyridine (0.1 mol).
-
Stir and heat the reaction mixture to 80-85°C for 6 hours.
-
After completion, recover the 1,2-dichloroethane by distillation under reduced pressure.
-
Cool the reaction solution to 25°C and slowly pour it into 150 g of ice water with sufficient stirring.
-
Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous solution of sodium hydroxide.
-
Separate the layers and extract the aqueous layer three times with 1,2-dichloroethane (20 g each time).
-
Combine the organic phases, wash with 20 g of saturated brine, and then dry with 2.0 g of anhydrous sodium sulfate.
-
Recover the 1,2-dichloroethane by distillation and dry the product to obtain 2-chloro-5-nitropyridine.
Concluding Remarks
The synthesis of 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine can be effectively achieved using several chlorinating agents. The combination of phosphorus pentachloride and phosphorus oxychloride consistently provides high yields and purity.[1] The use of phosphorus pentachloride in a solvent like 1,2-dichloroethane also offers excellent results with the potential for easier workup. The addition of a tertiary amine like N,N-diethylaniline with phosphorus oxychloride is another viable method, though the reported yield is slightly lower.[2] The choice of the optimal agent will depend on factors such as desired yield and purity, cost, safety considerations, and available equipment for handling these corrosive and moisture-sensitive reagents. Researchers should carefully consider these factors and the detailed protocols provided to select the most suitable method for their specific application.
References
- 1. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
Unveiling the Molecular Architecture: A Comparative Crystallographic Analysis of 2-Chloro-5-nitropyridin-4-amine
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its chemical behavior and potential as a therapeutic agent. This guide provides a detailed X-ray crystallographic analysis of 2-Chloro-5-nitropyridin-4-amine, a key heterocyclic compound, and compares its structural features with a related isomer to illuminate the impact of substituent positioning on its solid-state conformation and intermolecular interactions.
The structural elucidation of 2-Chloro-5-nitropyridin-4-amine was accomplished through single-crystal X-ray diffraction, providing unambiguous insights into its bond lengths, bond angles, and crystal packing. To contextualize these findings, a comparative analysis is presented with 2-Chloro-5-nitropyridine, a structurally related compound lacking the amino substituent. This comparison highlights the significant role of the amino group in establishing the crystal lattice through hydrogen bonding.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 2-Chloro-5-nitropyridin-4-amine and the comparative compound, 2-Chloro-5-nitropyridine.
| Parameter | 2-Chloro-5-nitropyridin-4-amine | 2-Chloro-5-nitropyridine |
| CCDC Number | 880318[1] | 774285[2] |
| Chemical Formula | C₅H₄ClN₃O₂ | C₅H₃ClN₂O₂ |
| Formula Weight | 173.56 | 158.54 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 7.469(3) | 3.7599(8) |
| b (Å) | 14.509(5) | 5.8641(13) |
| c (Å) | 6.852(2) | 7.0189(15) |
| α (°) | 90 | 84.687(3) |
| β (°) | 114.36(3) | 89.668(3) |
| γ (°) | 90 | 76.020(3) |
| Volume (ų) | 675.2(4) | 149.50(6) |
| Z | 4 | 1 |
| Temperature (K) | 296 | 100 |
| Radiation type | Mo Kα | Mo Kα |
| R-factor | 0.046 | 0.056 |
Experimental Protocols
The determination of the crystal structure of 2-Chloro-5-nitropyridin-4-amine followed a standard and rigorous experimental workflow.
Crystal Growth
Single crystals of 2-Chloro-5-nitropyridin-4-amine suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in an appropriate organic solvent system. The selection of the solvent is a critical step and often requires screening of various solvents and solvent mixtures to obtain crystals of sufficient size and quality.
X-ray Data Collection
A suitable single crystal was mounted on a goniometer head of a diffractometer. The data collection was performed at a controlled temperature to minimize thermal vibrations of the atoms.
-
Crystal Mounting: A single crystal of appropriate dimensions (typically < 0.5 mm in all dimensions) was selected under a microscope and mounted on a cryoloop or a glass fiber.
-
Diffractometer Setup: The crystal was placed on an automated four-circle diffractometer equipped with a sensitive X-ray detector (e.g., a CCD or CMOS detector).
-
X-ray Source: Monochromatic X-rays, typically from a Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) source, were used.
-
Data Collection Strategy: A series of diffraction images were collected by rotating the crystal through different angles. A complete dataset was obtained by collecting reflections over a wide range of the reciprocal space. Data collection strategies are optimized to ensure high completeness and redundancy of the data.
-
Unit Cell Determination: The initial diffraction images were used to determine the unit cell parameters and the crystal system.
Structure Solution and Refinement
The collected diffraction data was processed to determine the three-dimensional arrangement of atoms in the crystal.
-
Data Reduction: The raw diffraction intensities were integrated, corrected for experimental factors (e.g., Lorentz and polarization effects, absorption), and scaled.
-
Structure Solution: The initial atomic positions were determined using direct methods or Patterson methods, which are computational algorithms that use the intensities of the diffracted X-rays to generate an initial electron density map.
-
Structure Refinement: The initial structural model was refined against the experimental data using a least-squares method. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms were typically placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed by the R-factor, with lower values indicating a better fit to the experimental data.
Visualizing the Workflow
The logical flow of the X-ray crystallographic analysis is depicted in the following diagram:
References
Evaluating the Novelty and Patentability of Kinase Inhibitors Derived from 2-Chloro-5-nitropyridin-4-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The pyridine scaffold is a privileged structure in this arena, forming the core of numerous approved and investigational drugs. This guide provides a comparative analysis of the potential of compounds derived from 2-Chloro-5-nitropyridin-4-amine as kinase inhibitors, evaluating their novelty, patentability, and performance against existing alternatives. This analysis is supported by established experimental protocols and a review of the current patent landscape.
The Synthetic Potential of 2-Chloro-5-nitropyridin-4-amine
2-Chloro-5-nitropyridin-4-amine is a versatile starting material for the synthesis of a diverse library of small molecules. The presence of a reactive chlorine atom at the 2-position and an amino group at the 4-position allows for sequential, regioselective modifications. The electron-withdrawing nitro group further activates the pyridine ring, facilitating nucleophilic aromatic substitution reactions.
A plausible synthetic route to generate a library of kinase inhibitor candidates would involve an initial Suzuki-Miyaura cross-coupling reaction at the 2-position to introduce various aryl or heteroaryl moieties, followed by N-acylation or N-alkylation of the 4-amino group. This strategy allows for the exploration of structure-activity relationships (SAR) by systematically modifying both ends of the molecule.
Comparative Analysis of Kinase Inhibitory Activity
While specific biological data for compounds directly derived from 2-Chloro-5-nitropyridin-4-amine is not extensively available in the public domain, we can infer their potential by comparing them to structurally similar compounds, particularly those targeting the Rho-associated coiled-coil containing protein kinases (ROCK). ROCK inhibitors have therapeutic applications in conditions such as hypertension, glaucoma, and cancer.[1][2]
The following table summarizes the inhibitory activity of known aminopyrimidine and aminopyrazine-based ROCK inhibitors, which serve as relevant comparators.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference Compound |
| Hypothetical Derivative 1 | 2-Aryl-4-amido-5-nitropyridine | ROCK1/2 | - | - |
| Fasudil | Isoquinoline | ROCK1/2 | 1900 (ROCK1) | Approved Drug |
| Ripasudil | Isoquinoline | ROCK1/2 | 19 (ROCK1), 11 (ROCK2) | Approved Drug |
| Compound 4v | 4-aryl-thiazole-2-amine | ROCK2 | 20 | [3] |
| Pyrazine Derivative 9 | 2,3-diaminopyrazine | ROCK | EC50 = 260 | [4] |
Experimental Protocols
To ensure a standardized evaluation of novel compounds, detailed and validated experimental protocols are essential. The following are methodologies for key assays used to determine the efficacy of potential kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[5][6][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase (e.g., ROCK2).
Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Suitable peptide substrate (e.g., long S6K substrate peptide)
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
To each well of a 384-well plate, add 5 µL of the test compound solution in DMSO. For the control, add DMSO only.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Viability Assay (Resazurin Assay)
This assay measures the metabolic activity of living cells, which is an indicator of cell viability, to assess the cytotoxic effects of the test compounds.[8][9][10]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds serially diluted in DMSO
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
Black, clear-bottom 96-well plates
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium and incubate overnight.
-
Treat the cells with a range of concentrations of the test compound for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert resazurin to the fluorescent resorufin.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9]
-
Normalize the results to the untreated control wells and plot cell viability against the logarithm of the inhibitor concentration to determine the GI50 value.
Signaling Pathway and Experimental Workflow
The development of kinase inhibitors often targets specific cellular signaling pathways implicated in disease. For this class of compounds, the Rho-kinase (ROCK) signaling pathway is a highly relevant target.
Caption: Workflow for the synthesis and evaluation of kinase inhibitors.
Caption: The Rho-Kinase (ROCK) signaling pathway and the point of inhibition.
Novelty and Patentability Assessment
The novelty of compounds derived from 2-Chloro-5-nitropyridin-4-amine will depend on the specific chemical structures synthesized. A thorough patent search is crucial before embarking on a synthetic campaign. The existing patent landscape for kinase inhibitors is dense, with many patents covering broad classes of heterocyclic compounds.
Key considerations for patentability include:
-
Structural Novelty: The synthesized compounds must be structurally distinct from previously disclosed molecules. Even minor modifications to a known scaffold can be patentable if they lead to unexpected and advantageous properties.
-
Non-obviousness: The invention should not be an obvious extension of existing knowledge to a person skilled in the art. Demonstrating unexpected results, such as significantly improved potency, selectivity, or a novel mechanism of action, can support an argument for non-obviousness.
-
Utility: The compounds must have a clear and credible utility, such as the treatment of a specific disease, which can be supported by the in vitro and cellular data generated.
Given the extensive patenting of kinase inhibitors, a focused approach on novel substitution patterns at the 2- and 4-positions of the pyridine ring will be critical. Furthermore, demonstrating a unique biological profile, such as high selectivity for a particular kinase isoform or a dual-inhibitor mechanism, could enhance the patentability of these new chemical entities.
Conclusion
2-Chloro-5-nitropyridin-4-amine represents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. Its chemical versatility allows for the creation of diverse compound libraries. While direct biological data is scarce, comparisons with structurally related ROCK inhibitors suggest a high potential for identifying potent and patentable drug candidates. A systematic approach involving targeted synthesis, robust in vitro and cellular screening, and a thorough understanding of the patent landscape will be essential for realizing the therapeutic potential of this chemical scaffold.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. Rho kinase (ROCK) inhibitors and their application to inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo optimization of 2,3-diaminopyrazine Rho Kinase inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. tipbiosystems.com [tipbiosystems.com]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-5-nitropyridin-4-amine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 2-Chloro-5-nitropyridin-4-amine (CAS No. 2604-39-9). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Hazard Summary and Personal Protective Equipment (PPE)
2-Chloro-5-nitropyridin-4-amine is a hazardous substance that requires careful handling in a controlled laboratory environment. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]
Quantitative hazard data and recommended exposure limits are summarized below.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal (Category 4) | GHS07 | Warning | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation[1] |
Minimum Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A full-face shield may be required for large quantities or splash risks. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before use. | Prevents skin contact, a primary route of exposure. |
| Body Protection | A long-sleeved laboratory coat. Consider a chemically resistant apron for larger scale work. | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of the powder, which can cause respiratory irritation. |
Operational Plan: Handling and Use
All handling of 2-Chloro-5-nitropyridin-4-amine should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Cover the work surface with an absorbent, disposable liner.
-
Assemble all necessary equipment (e.g., glassware, spatulas, weighing paper, solvents) within the fume hood.
-
Don all required PPE before opening the chemical container.
-
-
Weighing and Transfer:
-
Carefully open the container to avoid creating airborne dust.
-
Use a dedicated, clean spatula to transfer the desired amount of the solid onto weighing paper or into a suitable container.
-
Avoid generating dust during transfer. If dust is observed, pause and allow it to settle before proceeding.
-
Close the primary container tightly immediately after use.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed 2-Chloro-5-nitropyridin-4-amine.
-
Stir or agitate the mixture gently to dissolve the solid.
-
If heating is required, use a controlled heating source such as a heating mantle with a stirrer.
-
-
Post-Handling:
-
Wipe down all surfaces and equipment with a suitable decontaminating solution (e.g., 70% ethanol) and then with water.
-
Dispose of all contaminated disposable materials (e.g., weighing paper, gloves, liner) in a designated hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination, and wash hands thoroughly with soap and water.
-
Experimental Protocol: Synthesis of 2-Chloro-5-nitropyridin-4-amine
The following is a representative protocol for the synthesis of 2-Chloro-5-nitropyridin-4-amine.[2]
Materials:
-
2-Chloro-4-N-nitro(aminopyridine)
-
Concentrated sulfuric acid
-
Crushed ice
-
Concentrated ammonium hydroxide
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
Carefully dissolve 2-Chloro-4-N-nitro(aminopyridine) in concentrated sulfuric acid at room temperature.
-
Heat the reaction mixture to 100°C for 1 hour.
-
Cool the reaction solution to room temperature and slowly pour it into crushed ice.
-
Adjust the pH of the mixture to 3 with concentrated ammonium hydroxide under an ice bath, maintaining the temperature below 20°C.
-
Separate the resulting yellow solid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and concentrate them.
-
Purify the residue by silica gel column chromatography using a hexane:ethyl acetate eluent to yield 2-Chloro-5-nitropyridin-4-amine.
Disposal Plan
All waste containing 2-Chloro-5-nitropyridin-4-amine must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent washes, in a separate, clearly labeled, and sealed hazardous waste container.
-
Container Disposal: Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container in accordance with institutional and local regulations.
Never dispose of 2-Chloro-5-nitropyridin-4-amine or its waste down the drain or in regular trash.
Visualized Workflow
The following diagram illustrates the key stages of handling and synthesis involving 2-Chloro-5-nitropyridin-4-amine.
Caption: General workflow for handling 2-Chloro-5-nitropyridin-4-amine.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
